molecular formula C16H20N2O B3187650 (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol CAS No. 1624261-01-3

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Cat. No.: B3187650
CAS No.: 1624261-01-3
M. Wt: 256.34 g/mol
InChI Key: TUAHDMSPHZSMQN-MRXNPFEDSA-N
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Description

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol ( 1624261-01-3) is a chiral amino alcohol compound of significant interest in pharmaceutical research and development. With a molecular formula of C16H20N2O and a molecular weight of 256.34 g/mol, this compound is characterized by its primary amino group and a stereogenic center in the (S) configuration . This specific stereochemistry is critical for researchers investigating structure-activity relationships, particularly in the synthesis and study of active pharmaceutical ingredients (APIs) and their stereoisomers. The (R)-enantiomer of this compound is a key synthetic intermediate in the production of mirabegron , a pharmaceutical agent used for the treatment of overactive bladder. Consequently, the (S)-enantiomer serves as a vital reference standard and an impurity for method development and quality control in the analytical profiling of mirabegron and related substances . Patents describe synthetic routes for this class of compounds involving reductive amination processes, often employing catalysts like palladium on carbon or Raney nickel with hydrogen, or alternative methods using zinc with ammonium salts as a hydrogen donor . The compound is typically supplied as an off-white to light beige solid and should be stored at 2-8°C, preferably under an inert atmosphere, to maintain stability . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1S)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAHDMSPHZSMQN-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CNCCC2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol chemical structure and properties

[1]

Executive Summary & Chemical Identity[1][2][3][4][5][6]

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol (CAS: 1624261-01-3) is the (S)-enantiomer of the key pharmacophore found in Mirabegron (Myrbetriq).[1] While the active pharmaceutical ingredient (API) Mirabegron utilizes the (R)-configuration at the phenylethanol hydroxyl center, the (S)-enantiomer is a critical chiral impurity standard and a research tool for investigating stereoselective binding affinities.

Its primary utility lies in Quality Control (QC) for determining Enantiomeric Excess (ee%) during API manufacturing and in Structure-Activity Relationship (SAR) studies to validate the necessity of the (R)-configuration for

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyData
IUPAC Name (1S)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethan-1-ol
Common Name (S)-Mirabegron Intermediate; (S)-Desthiazole Mirabegron
CAS Number 1624261-01-3 (Free Base)
Molecular Formula

Molecular Weight 256.35 g/mol
Chiral Center C1 (Benzylic position), S-configuration
pKa (Calc) ~9.5 (Secondary Amine), ~4.0 (Aniline)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Synthetic Methodology (High-Fidelity Protocol)

To ensure the highest stereochemical integrity, we prioritize the (S)-Mandelic Acid Pathway . Unlike styrene oxide ring-opening, which can suffer from regioselectivity issues (attacking


Reaction Scheme Overview
  • Coupling: (S)-Mandelic acid + 4-Nitrophenethylamine

    
     Amide Intermediate.
    
  • Global Reduction: Reduction of the Amide (to amine) and Nitro (to aniline) functionalities.

DOT Diagram: Synthesis Workflow

Synthesis_PathwayStart(S)-Mandelic Acid(Chiral Source)Step1Step 1: Amide Coupling(EDC/HOBt)Start->Step1Reagent1+ 4-NitrophenethylamineReagent1->Step1Inter1Intermediate:(S)-AmideStep1->Inter1Yield >85%Step2Step 2: Global Reduction(Borane-THF / Pd/C)Inter1->Step2FinalTarget Product:(S)-2-((4-Aminophenethyl)amino)-1-phenylethanolStep2->FinalRetention of Configuration

Figure 1: Stereoselective synthesis pathway using (S)-Mandelic acid to guarantee chiral purity.

Detailed Protocol
Step 1: Amide Coupling
  • Reagents: (S)-Mandelic Acid (1.0 eq), 4-Nitrophenethylamine (1.0 eq), EDC

    
    HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (Solvent).
    
  • Procedure:

    • Dissolve (S)-Mandelic acid in DCM at 0°C.

    • Add EDC

      
      HCl and HOBt; stir for 30 min to activate the acid.
      
    • Add 4-Nitrophenethylamine and DIPEA dropwise.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • IPC (In-Process Control): Monitor by TLC/HPLC for consumption of Mandelic acid.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine.[2] Dry over 
      
      
      .[3]
    • Result: (S)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide.

Step 2: Global Reduction (One-Pot Variant)
  • Reagents: Borane-THF complex (

    
    ), 10% Pd/C, Methanol.
    
  • Procedure:

    • Dissolve the amide intermediate in anhydrous THF.

    • Add

      
       (3.0 eq) slowly at 0°C (Exothermic).
      
    • Reflux for 4 hours to reduce the amide carbonyl to a methylene group.

    • Quench carefully with MeOH to destroy excess borane.

    • Add 10% Pd/C and place under

      
       atmosphere (balloon or Parr shaker) to reduce the nitro group to the aniline.
      
    • Purification: Filter through Celite. Concentrate. Recrystallize from Ethanol/Water.

Analytical Profiling & Quality Control

For researchers using this compound as a reference standard, distinguishing it from the (R)-isomer (Mirabegron intermediate) is paramount.

Chiral HPLC Method (Standardized)

This method separates the (S) and (R) enantiomers to calculate Enantiomeric Excess (ee%).

ParameterCondition
Column Daicel Chiralpak AD-H or IA (Amylose-based)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Time (S)-Enantiomer typically elutes before (R)-Enantiomer on AD-H (Verify with racemate)
Spectroscopic Characterization (Expected)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.2-7.4 (m, 5H, Phenyl ring).
      
    • 
       6.8-6.9 (d, 2H, Aniline ortho).
      
    • 
       6.4-6.5 (d, 2H, Aniline meta).
      
    • 
       4.6-4.7 (dd, 1H, CH -OH) 
      
      
      Diagnostic for chiral center environment.
    • 
       2.6-2.9 (m, 6H, Alkyl chains).
      
  • Mass Spectrometry (ESI+):

    
    .
    

Structural & Functional Logic

The biological activity of phenylethanolamines is heavily dependent on the spatial arrangement of the hydroxyl group and the amine nitrogen.

DOT Diagram: Chiral Logic & Impurity Context

Chiral_LogicRacemateRacemic Mixture(Reaction Byproduct)R_Iso(R)-Isomer(Mirabegron Precursor)Racemate->R_IsoChiral ResolutionS_Iso(S)-Isomer(Impurity / Topic)Racemate->S_IsoReceptorBeta-3 Adrenergic ReceptorBinding PocketR_Iso->ReceptorS_Iso->ReceptorAction1High Affinity(H-Bonding Match)Receptor->Action1R-ConfigurationAction2Low Affinity / Steric Clash(Inactive)Receptor->Action2S-Configuration

Figure 2: The pharmacological divergence between the (R) and (S) enantiomers.

Mechanism of Stereoselectivity

The


References

  • BenchChem. (2025).[2] Synthesis of Mirabegron using N-(2-hydroxyethyl)-2-phenylacetamide intermediate. Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: 2-((4-Aminophenethyl)amino)-1-phenylethanol.[1][6][4][5][7][8][][2][10] National Library of Medicine. Retrieved from [5]

  • ClearSynth. (2025). (S)-2-((4-aminophenethyl)amino)-1-phenylethan-1-ol Reference Standard. Retrieved from

  • Google Patents. (2021). KR20210073972A - Method for producing (R)-2-((4-aminophenethyl)amino)-1-phenylethanol.[7][2][10] Retrieved from

  • ChemicalBook. (2025).[2] 2-(4-Aminophenyl)ethanol synthesis and derivatives. Retrieved from

CAS number and molecular weight of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

[1]

Executive Summary

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol is a chiral amino alcohol and the (S)-enantiomer of a key metabolic intermediate of the

111

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

ParameterData
Chemical Name (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol
CAS Number 1624261-01-3
Molecular Formula

Molecular Weight 256.34 g/mol
Monoisotopic Mass 256.1576 Da
Chirality (S)-Configuration at the benzylic carbon
Appearance Off-white to pale yellow solid (Free base)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calc.) ~9.5 (Secondary amine), ~13.9 (Hydroxyl)
Structural Visualization

The following diagram illustrates the connectivity and stereochemistry of the target compound.

ChemicalStructurePhenylPhenyl Ring(Hydrophobic)ChiralCenterChiral Center(S)-ConfigurationPhenyl->ChiralCenterLinkerEthylamino Linker(Secondary Amine)ChiralCenter->LinkerC-N BondAniline4-Aminophenethyl(Primary Amine)Linker->AnilinePhenethyl Chain

Figure 1: Structural decomposition of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol.[1]

Synthesis & Production Strategy

Since the (R)-enantiomer is the predominant pharmaceutical intermediate, the synthesis of the (S)-enantiomer is typically achieved by adapting the industrial route using (S)-Styrene Oxide as the chiral pool starting material.[1] This ensures high optical purity without the need for late-stage chiral resolution.[1]

Reaction Scheme
  • Ring Opening: Reaction of (S)-styrene oxide with 4-nitrophenethylamine (or 4-aminophenethylamine if protected).[1]

  • Reduction: Catalytic hydrogenation or chemical reduction of the nitro group (if nitro-precursor is used).[1]

Detailed Experimental Protocol (Adapted for S-Isomer)

Note: This protocol is adapted from the validated synthesis of the (R)-enantiomer (Mirabegron metabolite M16) by substituting the chiral starting material.

Phase 1: Nucleophilic Ring Opening[1]
  • Reagents: (S)-Styrene Oxide (1.0 equiv), 4-Nitrophenethylamine HCl (1.1 equiv), Diisopropylethylamine (DIPEA, 2.5 equiv).[1]

  • Solvent: Isopropanol (IPA) or Ethanol.[1]

  • Procedure:

    • Charge a reaction vessel with 4-Nitrophenethylamine HCl and IPA.

    • Add DIPEA and stir at room temperature for 15 minutes to liberate the free amine.

    • Add (S)-Styrene Oxide dropwise to control exotherm.[1]

    • Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by HPLC for consumption of epoxide.[1]

    • Cool to room temperature and concentrate under reduced pressure.

    • Purification: Recrystallize the intermediate, (S)-2-((4-nitrophenethyl)amino)-1-phenylethanol, from Ethanol/Water to ensure removal of regioisomers.

Phase 2: Nitro Reduction[1]
  • Reagents: 10% Pd/C (5 wt%), Ammonium Formate (5 equiv) or

    
     gas (1 atm).
    
  • Solvent: Methanol.[1][2][3]

  • Procedure:

    • Dissolve the nitro-intermediate in Methanol.[1]

    • Add Pd/C catalyst under inert atmosphere (

      
      ).[1]
      
    • Introduce Hydrogen source (Ammonium Formate or

      
       balloon).[1]
      
    • Stir at 40°C for 4–6 hours.

    • Filter through Celite to remove catalyst.[1][3]

    • Concentrate filtrate to obtain the crude title compound.

    • Final Purification: Convert to HCl salt for stability or recrystallize free base from EtOAc/Heptane.

Synthesis Workflow Diagram

SynthesisStart1(S)-Styrene Oxide(Chiral Precursor)Step1Step 1: Ring Opening(Reflux in IPA, Base)Start1->Step1Start24-NitrophenethylamineStart2->Step1InterIntermediate:(S)-2-((4-Nitrophenethyl)amino)-1-phenylethanolStep1->InterNucleophilic AttackStep2Step 2: Nitro Reduction(Pd/C, H2 or HCOONH4)Inter->Step2FinalTarget Product:(S)-2-((4-Aminophenethyl)amino)-1-phenylethanolStep2->FinalHydrogenation

Figure 2: Step-wise synthesis of the (S)-enantiomer via nitro-reduction route.

Analytical Characterization

To validate the identity and purity of the synthesized (S)-isomer, the following analytical parameters should be met.

High-Performance Liquid Chromatography (HPLC)[1]
  • Column: Chiralpak AD-H or OD-H (to separate from R-enantiomer).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[1]

  • Detection: UV at 254 nm.[1]

  • Expected Result: The (S)-enantiomer should elute at a distinct retention time compared to the (R)-reference standard (Mirabegron metabolite).

Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Molecular Ion:

    
    .[1]
    
  • Fragmentation Pattern:

    • 
       (Loss of water, 
      
      
      ).[1]
    • 
       (4-aminophenethyl fragment).[1]
      
Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     (m, 5H, Phenyl).[1]
    
  • 
     (d, 2H, Aniline aromatic).[1]
    
  • 
     (d, 2H, Aniline aromatic).[1]
    
  • 
     (d, 1H, OH).[1]
    
  • 
     (m, 1H, Chiral CH-O).[1]
    
  • 
     (m, 6H, 
    
    
    linkers).[1]

Applications & Biological Relevance[1]

Enantiomeric Purity Standard

In the production of Mirabegron (which contains the (R)-amino alcohol moiety), the (S)-enantiomer is a critical process impurity .[1]

  • Regulatory Requirement: ICH Q3A guidelines require the identification and quantification of chiral impurities.[1]

  • Usage: This compound is used to spike HPLC samples to establish the limit of detection (LOD) and resolution of the chiral method.[1]

Pharmacological Research

While the (R)-isomer is a potent



11

References

  • Pharmaffiliates. (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol Product Data. Retrieved from [1]

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- (Data for enantiomer comparison). Retrieved from [1]

  • PubChem. Compound Summary for CID 52953008: (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.[1][4] Retrieved from [1]

  • Google Patents. KR20210073972A: Process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol (Basis for synthetic adaptation). Retrieved from

  • LGC Standards. Impurity Reference Materials: (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol Hydrochloride. Retrieved from [1]

A Comprehensive Guide to the Physicochemical Characterization of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the adage 'fail early, fail cheap' has never been more pertinent. The journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges, with a significant portion of attrition attributable to suboptimal physicochemical properties.[1] These fundamental characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its in vivo efficacy and safety profile.[2][3] This guide provides an in-depth technical framework for the comprehensive physicochemical characterization of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol, a molecule of interest with potential therapeutic applications. As a known metabolite of Mirabegron[4], understanding its intrinsic properties is crucial for evaluating its potential as an independent drug candidate or for understanding its contribution to the overall pharmacological profile of the parent drug.

This document is structured not as a rigid template, but as a logical workflow, guiding the research scientist through the critical experiments necessary to build a robust data package for this compound. We will delve into the "why" behind each experimental choice, ensuring that the data generated is not merely a set of numbers, but a cohesive narrative that informs critical decision-making in the drug development process.[5][6]

Compound Profile: (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

PropertyValueSource
Molecular Formula C₁₆H₂₀N₂O[7]
Molecular Weight 256.34 g/mol [8]
CAS Number 1624261-01-3[7]
Computed XLogP3-AA 1.9[4]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 6[4]

(Note: Computed values are useful for initial assessment but must be confirmed by experimental data.)

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa, the pH at which a molecule is 50% ionized, is arguably one of the most critical physicochemical parameters.[9] It dictates the charge state of a molecule in different physiological environments, which in turn profoundly influences its solubility, permeability across biological membranes, and binding to its target.[3][10] For (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol, we anticipate two primary ionizable centers: the secondary amine and the primary aromatic amine. Determining the respective pKa values is essential for predicting its behavior in the gastrointestinal tract and in systemic circulation.

Causality Behind Experimental Choice: Why Potentiometric Titration?

While several methods exist for pKa determination, including UV-Vis spectroscopy and HPLC, potentiometric titration is selected here as the gold-standard technique.[11][12] It provides a direct, thermodynamically robust measurement of the pKa by monitoring pH changes upon the addition of a titrant. This method is particularly well-suited for molecules with multiple ionizable groups, allowing for the potential resolution of distinct pKa values.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the pKa values of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol in an aqueous system at a controlled temperature.

Materials:

  • (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

  • Calibrated pH meter and electrode

  • Automated titrator or precision burette

  • Magnetic stirrer and stir bar

  • Temperature-controlled reaction vessel

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen gas supply

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C or 37°C).[12]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound to prepare a sample solution of approximately 1-2 mM. The solvent should be high-purity water. To ensure constant ionic strength, add KCl to a final concentration of 0.15 M.[12]

  • Titration Setup: Transfer a precise volume (e.g., 20 mL) of the sample solution to the temperature-controlled vessel. Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂.[12]

  • Acidic Titration: Acidify the sample solution to approximately pH 2.0 with 0.1 M HCl.

  • Titration with Base: Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, ensuring the reading stabilizes (drift < 0.01 pH units/minute).[12] Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the titration curve.[12] The equivalence points can be determined from the inflection points of the curve or by analyzing the first or second derivative of the plot.

  • Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.[12]

Visualization of the pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Start Start Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Start->Calibrate Prepare_Sample Prepare 1-2 mM Sample (in 0.15 M KCl) Calibrate->Prepare_Sample Purge Purge with N₂ (Remove CO₂) Prepare_Sample->Purge Acidify Acidify to pH 2 (with 0.1 M HCl) Purge->Acidify Titrate Titrate with 0.1 M NaOH (to pH 12) Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Analyze Identify Inflection Points (1st/2nd Derivative) Plot->Analyze Determine_pKa Calculate pKa (pH at half-equivalence) Analyze->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

Solubility: A Gatekeeper for Oral Bioavailability

Aqueous solubility is a fundamental property that directly impacts the dissolution rate and subsequent absorption of an orally administered drug.[5][13] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[10] It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights.

  • Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput assessment of how readily a compound stays in solution under non-equilibrium conditions, relevant for early discovery screening.[14][15]

  • Thermodynamic Solubility: The true equilibrium solubility of the most stable solid form of the compound in a given solvent. This is the gold-standard measurement required for late-stage development and formulation.[16]

Experimental Protocol: Kinetic Solubility by Nephelometry

Objective: To rapidly assess the kinetic solubility of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol in a physiologically relevant buffer.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 384-well microtiter plates

  • Automated liquid handler

  • Laser Nephelometer plate reader

Procedure:

  • Plate Preparation: Using an automated liquid handler, create a serial dilution of the compound stock solution directly in the microtiter plate using DMSO.

  • Addition of Buffer: Rapidly add PBS (pH 7.4) to all wells to achieve a final DMSO concentration of ≤2%. This initiates precipitation.[17]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[17]

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.[18]

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is determined as the concentration at which the signal begins to sharply increase, indicating the onset of precipitation. This point can be identified by the intersection of two linear fits to the data.[18]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of the solid compound.

Materials:

  • Solid (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers. The excess solid ensures that equilibrium is reached with the saturated solution.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to allow the system to reach equilibrium.[14][16]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[16]

  • Validation: Visually inspect the pellet after the experiment to ensure that the solid form has not changed (e.g., from crystalline to amorphous or a different polymorph), which can be confirmed by solid-state analysis techniques.

Data Presentation: Expected Solubility Profile
ParameterBuffer SystemExpected Solubility (µg/mL)
Kinetic Solubility PBS, pH 7.4>100 (Amber Flag)
Thermodynamic Solubility SGF, pH 1.2>250
Thermodynamic Solubility Acetate Buffer, pH 4.5150 - 250
Thermodynamic Solubility Phosphate Buffer, pH 6.850 - 150
Thermodynamic Solubility PBS, pH 7.4<50

(Note: Expected values are hypothetical, based on the presence of basic centers which would increase solubility at lower pH.)

Lipophilicity (logP and logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[5] It is typically measured as the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH for the mixture of neutral and ionized species.[19] For an ionizable molecule like ours, logD at physiological pH (7.4) is the more relevant parameter for predicting in vivo behavior.

Experimental Protocol: logD₇.₄ by Shake-Flask Method

Objective: To determine the distribution coefficient of the compound between n-octanol and an aqueous buffer at pH 7.4.

Materials:

  • (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)

  • Vials, centrifuge, HPLC-UV system

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the pH 7.4 buffer for 24 hours. Allow the phases to separate completely. This pre-saturation is critical for accurate results.

  • Partitioning: Add a known amount of the compound to a vial containing a precise volume of the pre-saturated buffer. After dissolution, add an equal volume of pre-saturated n-octanol.

  • Equilibration: Shake the vial for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Determine the concentration of the compound in the aqueous phase using a validated HPLC-UV method.[20] The concentration in the n-octanol phase can be determined by mass balance or direct measurement if a suitable analytical method is available.

  • Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Visualization of Physicochemical Inter-relationships

ADME_Properties cluster_physchem Physicochemical Properties cluster_biopharm Biopharmaceutical Outcomes pKa pKa (Ionization) Solubility Aqueous Solubility pKa->Solubility influences logD Lipophilicity (logD) pKa->logD influences Permeability Membrane Permeability pKa->Permeability Dissolution Dissolution Rate Solubility->Dissolution logD->Permeability Distribution Distribution logD->Distribution Metabolism Metabolism & Clearance logD->Metabolism Toxicity Toxicity logD->Toxicity SolidState Solid State (Polymorphism, Stability) SolidState->Solubility SolidState->Dissolution Absorption Absorption (Bioavailability) Dissolution->Absorption Permeability->Absorption Absorption->Distribution

Caption: Inter-relationship of core physicochemical properties and their impact on ADME.

Solid-State Characterization: Ensuring Stability and Consistency

The solid-state properties of an active pharmaceutical ingredient (API) are vital for ensuring stability, manufacturability, and consistent performance of the final dosage form.[13][21] Many APIs can exist in multiple crystalline forms (polymorphs) or as an amorphous solid, each with different physical properties, including solubility and stability.[10][13] A thorough solid-state characterization is a regulatory requirement and a cornerstone of robust drug development.[22][23]

Core Solid-State Analysis Techniques

Objective: To characterize the crystallinity, thermal behavior, and hygroscopicity of the solid form of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol.

A. X-Ray Powder Diffraction (XRPD): The Fingerprint of Crystallinity

  • Principle: Provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint." It can distinguish between crystalline and amorphous material.

  • Protocol: A small amount of the solid sample is packed into a sample holder and scanned with an X-ray beam over a defined range (e.g., 2-40° 2θ). The resulting diffractogram reveals sharp peaks for crystalline material or a broad halo for amorphous content.

B. Differential Scanning Calorimetry (DSC): Probing Thermal Events

  • Principle: Measures the difference in heat flow between the sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.

  • Protocol: A few milligrams of the sample are sealed in an aluminum pan and heated at a constant rate (e.g., 10°C/min). The resulting thermogram shows endothermic (melting) or exothermic (crystallization) peaks.

C. Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Solvation

  • Principle: Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and to quantify the presence of water or residual solvents (solvates/hydrates).

  • Protocol: A sample is heated in a controlled atmosphere, and its weight is continuously monitored. Weight loss at specific temperatures indicates decomposition or the loss of volatiles.

D. Dynamic Vapor Sorption (DVS): Understanding Hygroscopicity

  • Principle: Measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This assesses the material's tendency to absorb water from the atmosphere.

  • Protocol: The sample is subjected to a pre-defined humidity program (e.g., stepping from 0% to 90% RH and back down). The resulting sorption/desorption isotherm indicates the degree of hygroscopicity and the potential for deliquescence or hydrate formation.

Data Presentation: Summary of Solid-State Properties
TechniqueParameterObservation/ResultInterpretation
XRPD DiffractogramSharp peaks observedThe material is crystalline.
DSC Melting PointSingle, sharp endotherm at TₘIndicates a pure, crystalline solid.
TGA Weight Loss<0.5% weight loss below 100°CThe material is anhydrous and non-solvated.
DVS Mass Change (at 80% RH)<1% mass uptakeThe material is not significantly hygroscopic.

Conclusion: Building a Foundation for Success

The comprehensive physicochemical characterization outlined in this guide provides the foundational data package necessary for the rational development of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol. By systematically determining its pKa, solubility, lipophilicity, and solid-state properties, drug development professionals can make informed decisions regarding formulation strategies, predict in vivo performance, and mitigate risks associated with poor biopharmaceutical properties.[23][24] This proactive, knowledge-based approach is indispensable for navigating the complexities of preclinical development and increasing the probability of advancing a safe and effective drug candidate to the clinic.

References

  • Pandey, P.K. (2025, March 31).
  • Solitek Pharma. (n.d.). Solid State Characterisation: Precision Pharmaceutical.
  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.
  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.
  • SEQENS. (n.d.). Solid state characterisation: R&D Expertise.
  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution.
  • Chavda, V. P., et al. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Gleeson, M. P., et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • BS Publications. (n.d.).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Malik, R., & Kamble, G. (2014, June 15). Physicochemical property of drug molecules with respect to drug actions.
  • International Journal of Innovative Research in Science & Engineering. (2025, November 7). Ionization constants (pKa)
  • Bharate, S. S., & Ram, V. J. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
  • Asian Journal of Chemistry. (2013).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Scribd. (n.d.). Preformulation in Drug Development.
  • PubChem. (n.d.). 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. National Center for Biotechnology Information.
  • GSRS. (2012, April 15). 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)-.
  • Pharmaffiliates. (n.d.). (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol.

Sources

Thermodynamic Stability of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development & Process Chemistry[1]

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profile of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol (hereafter referred to as S-APPE ). As a structural analog to


-adrenergic receptor agonists (e.g., Mirabegron intermediates), S-APPE presents specific stability challenges inherent to the phenylethanolamine  pharmacophore.

This document details the physicochemical vulnerabilities of S-APPE—specifically benzylic racemization and aniline oxidation—and outlines self-validating experimental protocols to quantify these parameters. It is designed to support researchers in establishing control strategies for New Chemical Entities (NCEs) or critical intermediates in accordance with ICH Q1A(R2) guidelines.

Molecular Identity & Structural Vulnerabilities[2]

The thermodynamic stability of S-APPE is dictated by three distinct functional zones within its scaffold. Understanding these zones is the prerequisite for designing stability-indicating assays.

Functional ZoneStructural FeatureStability RiskThermodynamic Driver
Zone A Benzylic Alcohol (

-OH)
Racemization Entropically driven loss of optical purity via

carbocation formation.
Zone B Secondary Amine LinkerN-Nitrosation / Cleavage Oxidative fragmentation or reaction with trace nitrites (excipient impurities).
Zone C p-Amino Phenyl (Aniline)Oxidation Low ionization potential leads to radical formation and polymerization (quinone imines).
1.1 The Stereochemical Imperative

S-APPE possesses a single chiral center at the benzylic position. While the (R)-enantiomer is often the eutomer for


-adrenergic activity (e.g., Mirabegron), the stability of the (S)-enantiomer is critical whether it is the active drug or a monitored impurity.
  • Thermodynamic Reality: In an achiral environment, the (S) and (R) enantiomers are isoenergetic (

    
    ). However, the racemate  is often the thermodynamically preferred solid state due to entropic gain (
    
    
    
    ) and potentially denser crystal packing.
  • Risk: Solution-state storage, particularly at low pH, favors racemization, degrading the enantiomeric excess (ee).

Chemical Stability Profile: Mechanisms & Pathways

The following graph visualizes the competing degradation pathways that dictate the shelf-life and processing conditions of S-APPE.

DegradationPathways cluster_0 Stereochemical Instability cluster_1 Oxidative Instability Start (S)-APPE (Intact Molecule) Carbo Benzylic Carbocation (Intermediate) Start->Carbo Acid Catalysis (H+) Loss of H2O Radical Aniline Radical Cation Start->Radical Oxidation (O2/Light) -1e- Cleavage Oxidative Deamination Products Start->Cleavage High Temp/Stress Racemate (R/S)-Racemate (Thermodynamic Sink) Carbo->Racemate Non-stereospecific Re-attack of H2O Quinone Quinone Imine (Colored Impurity) Radical->Quinone Polymerization

Figure 1: Primary degradation pathways for (S)-APPE. The benzylic alcohol is prone to acid-catalyzed racemization, while the aniline moiety is sensitive to oxidative stress.

2.1 Mechanism of Racemization

The benzylic hydroxyl group is a "pseudo-leaving group." Under acidic conditions (pH < 4), protonation of the hydroxyl facilitates the formation of a resonance-stabilized benzylic carbocation.

  • Causality: The planar carbocation intermediate allows nucleophilic attack (by water) from either face, leading to racemization.

  • Mitigation: Formulation buffers should maintain pH > 5.0, provided solubility is maintained.

2.2 Oxidative Instability

The p-amino group (aniline) has a low oxidation potential. Exposure to atmospheric oxygen, catalyzed by trace metals or light, generates radical cations. These intermediates couple to form azo-dimers or quinone imines, resulting in the characteristic "yellowing" or "browning" of aged samples.

Solid-State Characterization & Polymorphism

Thermodynamic stability in the solid state is defined by the crystal lattice energy. Phenylethanolamine salts (e.g., HCl, sulfate) exhibit high polymorphism propensity.

3.1 Polymorph Screening Logic

According to Ostwald’s Rule of Stages , the first polymorph to crystallize is often the least stable (kinetically favored), while the most stable form (thermodynamically favored) crystallizes slower.

Experimental Protocol: Relative Stability Determination To identify the thermodynamically stable form of S-APPE (crucial for preventing phase changes during storage), perform Slurry Conversion Experiments :

  • Preparation: Create a saturated suspension of S-APPE in a solvent where it has low solubility (e.g., Isopropanol/Heptane).

  • Seeding: Add seeds of all known polymorphs (Forms I, II, etc.).

  • Equilibration: Stir at controlled temperature (e.g., 25°C and 50°C) for 48–72 hours.

  • Analysis: Filter and analyze the solid phase via XRPD (X-Ray Powder Diffraction).

  • Result: The solid will convert entirely to the polymorph with the lowest Gibbs free energy (

    
    ) at that temperature.
    
Experimental Protocols: Validating Stability

The following protocols are designed to generate the data required for an ICH Q1A regulatory filing.

4.1 Protocol A: pH-Rate Profile (Solution Stability)

Objective: Determine the pH of maximum stability (


) to minimize racemization and degradation.
  • Buffer Preparation: Prepare 50 mM buffers ranging from pH 1.2 to 10.0 (e.g., HCl, Acetate, Phosphate, Borate). Note: Maintain constant ionic strength (

    
    ) using NaCl.
    
  • Sample Prep: Dissolve S-APPE to a concentration of 0.1 mg/mL.

  • Incubation: Store aliquots at 40°C, 60°C, and 80°C (Arrhenius approach).

  • Sampling: Pull samples at T=0, 4h, 24h, 72h.

  • Quenching: Immediately neutralize samples and cool to 4°C to freeze the reaction.

  • Analysis:

    • Achiral HPLC: Quantify total degradation (Area %).

    • Chiral HPLC: Quantify Enantiomeric Excess (%ee).

    • Column Recommendation: Chiralpak IA or IC (immobilized amylose/cellulose) using Alkane/Alcohol mobile phase.

4.2 Protocol B: Forced Degradation (Stress Testing)

Objective: Validate the "Stability-Indicating" nature of your analytical method.

Stress ConditionConditionsTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 24h10–20%Assess racemization rate (

).
Base Hydrolysis 0.1 N NaOH, 60°C, 24h10–20%Assess amide/amine stability.
Oxidation 3%

, RT, 4h
10–20%Assess aniline sensitivity (N-oxide/quinone formation).
Photostability 1.2 million lux-hoursN/AAssess radical polymerization risk.
Stability-Indicating Workflow

This decision tree outlines the logical flow for characterizing S-APPE during early development.

StabilityWorkflow Start Start: S-APPE Solid Substance SolidChar 1. Solid State Characterization (XRPD, DSC, TGA) Start->SolidChar Hygro Hygroscopicity Check (DVS) SolidChar->Hygro Decision1 Is it Polymorphic? SolidChar->Decision1 Slurry Perform Slurry Conversion Decision1->Slurry Yes Solution 2. Solution State Profiling (pH 1-10) Decision1->Solution No/Resolved Slurry->Solution Kinetics Determine k_obs (Arrhenius Plot) Solution->Kinetics Final Define Storage Conditions & Re-test Period Kinetics->Final

Figure 2: Integrated workflow for thermodynamic and kinetic characterization.

References
  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[1] Link

  • Testa, B. "Mechanisms of Chiral Recognition in Xenobiotic Metabolism and Drug Disposition." Nature Reviews Drug Discovery, 2002. (Context on chiral inversion mechanisms).
  • Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 2002.
  • Byrn, S. R., et al. "Solid-State Chemistry of Drugs." SSCI, Inc., 1999. (Authoritative text on polymorphism and slurry experiments).
  • PubChem. "2-((4-Aminophenethyl)amino)-1-phenylethanol Compound Summary."[2] National Library of Medicine. Link

Sources

Difference between (R) and (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the (R)- and (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol Isomers

Authored by: Gemini, Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental property with profound implications for biological activity. Molecules that are non-superimposable mirror images of each other, known as enantiomers, often interact differently with the inherently chiral environment of biological systems, such as enzymes and receptors.[1][2] This stereoselectivity can lead to one enantiomer exhibiting a desired therapeutic effect while its counterpart may be inactive, less potent, or even responsible for adverse effects.[1] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of this principle's importance.[1]

This guide focuses on the enantiomeric pair (R)- and (S)-2-((4-aminophenethyl)amino)-1-phenylethanol. The (R)-isomer is a known key intermediate in the synthesis of Mirabegron, a potent β3-adrenergic agonist for the treatment of overactive bladder.[3][] Understanding the differences between these isomers is not merely an academic exercise; it is a critical requirement for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, biological significance, and analytical differentiation of these two molecules.

Physicochemical and Stereochemical Properties

Enantiomers share identical physical properties in an achiral environment. Their melting points, boiling points, densities, and solubilities in achiral solvents are the same.[5][6] The defining difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude.[6]

The structure of 2-((4-aminophenethyl)amino)-1-phenylethanol features a single stereocenter at the carbon atom bonded to the hydroxyl group, giving rise to the (R) and (S) enantiomers.

PropertyValueReference
Chemical Formula C₁₆H₂₀N₂O[7][8]
Molecular Weight 256.34 g/mol [7][8][9]
Chiral Center 1[8]
Optical Activity Enantiomers exhibit equal and opposite optical rotation.[6]
(R)-Isomer CAS 391901-45-4[7]
(S)-Isomer CAS 1624261-01-3[10]
(R)-Isomer HCl Salt CAS 521284-22-0[][11][12]

Synthesis and Chiral Resolution Strategies

The generation of a single, pure enantiomer is a paramount objective in pharmaceutical manufacturing. This can be achieved either through stereospecific synthesis, which creates only the desired isomer, or by resolving a racemic mixture (a 50:50 mixture of both enantiomers).

Stereospecific Synthesis

Many patented routes for Mirabegron rely on the stereospecific synthesis of its (R)-isomer intermediate. A common strategy involves the reduction of a nitro-group precursor, which preserves the pre-existing stereochemistry at the chiral center.

Example Synthetic Step: A typical synthesis involves the reduction of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol to (R)-2-((4-aminophenethyl)amino)-1-phenylethanol. This is often achieved using catalysts like Palladium on carbon (Pd/C) or zinc powder.[3][13] This approach is advantageous as it avoids the formation of the unwanted (S)-isomer, simplifying downstream purification.

Chiral Resolution of a Racemic Mixture

If a synthetic route produces a racemic mixture, a resolution step is required to separate the enantiomers.

Workflow for Chiral Resolution

G racemate Racemic Mixture ((R)- and (S)-Isomers) salts Formation of Diastereomeric Salts ((R,R) and (S,R) salts) racemate->salts reagent Chiral Resolving Agent (e.g., Tartaric Acid) reagent->salts React with crystallization Fractional Crystallization (Separation based on solubility) salts->crystallization salt_R Insoluble Diastereomeric Salt (e.g., (R,R)-salt) crystallization->salt_R salt_S Soluble Diastereomeric Salt (in mother liquor) crystallization->salt_S base_R Liberation with Base salt_R->base_R base_S Liberation with Base salt_S->base_S enantiomer_R Pure (R)-Enantiomer base_R->enantiomer_R enantiomer_S Pure (S)-Enantiomer base_S->enantiomer_S

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Key Resolution Techniques:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid) to form a pair of diastereomeric salts.[14] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[14]

  • Enzymatic Resolution: Enzymes, particularly lipases, can be used for the kinetic resolution of racemic mixtures. The enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted.[14][15] The reacted and unreacted forms can then be separated.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be used on both analytical and preparative scales to separate enantiomers.[5]

The Biological Distinction: A Tale of Two Isomers

The core difference between the (R) and (S) isomers emerges from their interaction with biological systems. As the (R)-isomer is a direct precursor to Mirabegron, its biological relevance is tied to the β3-adrenergic receptor.

  • (R)-Isomer: This isomer possesses the correct three-dimensional arrangement to be further processed into Mirabegron, which effectively binds to and activates the β3-adrenergic receptor in the bladder's detrusor muscle.[3] This activation leads to muscle relaxation and increased bladder capacity.

  • (S)-Isomer: While specific pharmacological data for the (S)-isomer is not widely published, fundamental principles of stereochemistry dictate that it would interact differently with the β3-adrenergic receptor. It is expected to have a significantly lower binding affinity and, consequently, little to no therapeutic activity related to this target. In a drug product, its presence would be considered an impurity, potentially contributing to off-target effects or simply reducing the overall efficacy of the intended dose.

This differential activity underscores why regulatory agencies strongly favor the development of single-enantiomer drugs.[2]

Analytical Methodologies for Enantiomeric Differentiation

Robust analytical methods are essential to confirm the identity and quantify the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its accuracy and reproducibility.[2][16] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based CSP, such as one derived from amylose or cellulose tris(phenylcarbamate) derivatives. These are highly versatile for a wide range of chiral compounds, including amines and alcohols.[17]

  • Mobile Phase Selection:

    • For normal-phase chromatography, a mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) is typically used.[18]

    • Begin with a screening mobile phase, such as 80:20 Hexane:Isopropanol.[18]

    • To improve peak shape for basic analytes like amines, a small amount of an amine modifier (e.g., 0.1% diethylamine) can be added.[19]

  • Sample Preparation:

    • Prepare a racemic standard at a concentration of approximately 1 mg/mL in a suitable solvent like methanol.[19]

    • Dilute the standard and the test sample to a working concentration (e.g., 0.1 mg/mL) using the mobile phase.[19]

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions & Optimization:

    • Inject the racemic standard to confirm that the two enantiomers are being separated.

    • Adjust the ratio of Hexane to Isopropanol to optimize the resolution (separation between peaks) and retention time. Increasing the alcohol content generally decreases retention time.

    • Ensure the system is well-equilibrated with the mobile phase before analysis.

Data Presentation: Typical HPLC Conditions
ParameterRecommended SettingRationale
Column Amylose or Cellulose-based CSP (e.g., Chiralpak® IE, Chiralcel® OD-H)Proven broad selectivity for amino alcohols.[17]
Mobile Phase n-Hexane / Isopropanol (e.g., 80:20 v/v) + 0.1% DiethylamineCommon normal-phase system; amine modifier improves peak shape.[18][19]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column.
Column Temp. 30 °CProvides stable and reproducible retention times.[18]
Injection Vol. 5 - 10 µLStandard volume for analytical HPLC.
Detection UV at 254 nmAromatic rings provide strong UV absorbance at this wavelength.
Workflow for Chiral HPLC Analysis

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_quant Quantification prep_mobile Prepare & Degas Mobile Phase equilibration Equilibrate HPLC System with Mobile Phase prep_mobile->equilibration prep_sample Prepare Racemic Standard & Test Sample inject_racemate Inject Racemic Standard equilibration->inject_racemate check_sep Confirm Separation of Enantiomers inject_racemate->check_sep inject_sample Inject Test Sample check_sep->inject_sample If Separated acquire_data Acquire Chromatogram inject_sample->acquire_data integrate Integrate Peak Areas (Area_R, Area_S) acquire_data->integrate calculate Calculate Enantiomeric Purity %ee = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 integrate->calculate report Report Result calculate->report

Caption: Step-by-step workflow for enantiomeric purity analysis by chiral HPLC.

NMR Spectroscopy with Chiral Auxiliaries

While standard Nuclear Magnetic Resonance (NMR) spectroscopy cannot differentiate between enantiomers, this limitation can be overcome by introducing a chiral auxiliary agent.[20][21]

  • Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a pure chiral agent to form diastereomers. These diastereomers have different physical properties and will exhibit distinct chemical shifts in the NMR spectrum, allowing for quantification.[21]

  • Chiral Solvating Agents (CSAs): The sample is dissolved in a chiral solvent or with a chiral additive. The transient diastereomeric complexes that form can also lead to separate signals for the enantiomers.[20]

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique for determining the absolute configuration of a chiral molecule in solution.[22][23][24] It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[25]

  • Principle: Enantiomers produce VCD spectra that are mirror images of each other (equal magnitude, opposite sign).[25] A racemic mixture will produce no VCD signal.[22]

  • Application: The experimental VCD spectrum of a pure enantiomer is compared to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory).[24] A match between the experimental and calculated spectra for the (R)-configuration confirms the absolute stereochemistry as (R). This method is definitive and does not require a crystalline sample, unlike X-ray crystallography.[25]

Comparative Summary of Analytical Techniques
TechniquePrincipleAdvantagesLimitations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[19]Gold standard for quantification, high accuracy, widely available.[16]Requires method development, consumption of solvents.
NMR Formation of diastereomeric species with a chiral auxiliary.[20]Provides structural information, no separation needed for analysis.Indirect method, requires pure chiral auxiliaries, lower sensitivity for minor enantiomer.
VCD Differential absorption of circularly polarized IR light.[24][25]Determines absolute configuration, non-destructive, analysis in solution.[22][25]Requires specialized equipment, needs theoretical calculations for interpretation.

Conclusion

The (R)- and (S)-isomers of 2-((4-aminophenethyl)amino)-1-phenylethanol are chemically identical in an achiral context but are fundamentally distinct molecules. Their differences in optical activity are a direct consequence of their three-dimensional structure, which in turn dictates their profoundly different interactions with chiral biological targets. The role of the (R)-isomer as a crucial intermediate for the β3-agonist Mirabegron highlights the therapeutic importance of stereochemical control. For researchers and developers in the pharmaceutical industry, the ability to synthesize or resolve the correct enantiomer and to verify its purity with robust analytical techniques like chiral HPLC and VCD is not just a matter of quality control—it is a prerequisite for developing safe and effective medicines.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Bruker. Vibrational circular dichroism (VCD). [Link]

  • Gaussian.com. Studying Chirality with Vibrational Circular Dichroism. [Link]

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  • Google Patents. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
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  • Taylor & Francis. Enantiomers – Knowledge and References. [Link]

  • Pharmaffiliates. (R)-2-((4-Aminophenethyl)(methyl)amino)-1-phenylethan-1-ol. [Link]

  • Enantioanalysis of pharmaceutical compounds. [Link]

  • Pharmaffiliates. (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • PubMed. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. [Link]

  • ResearchGate. ChemInform Abstract: Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. [Link]

  • ResearchGate. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • MilliporeSigma. (1R)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol hydrochloride. [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of Mirabegron Analogue using (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

[1]

Part 1: Executive Summary & Strategic Overview

This Application Note details the synthetic protocol for (S)-Mirabegron (or the (S)-enantiomer of the commercial drug) via a direct amide coupling strategy. The protocol utilizes (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol as the nucleophilic substrate and 2-(2-aminothiazol-4-yl)acetic acid as the electrophilic partner.[1][2]

Critical Strategic Note: Stereochemistry

Commercial Mirabegron (Myrbetriq®) exists as the (R)-enantiomer .[3] The starting material specified in this topic is the (S)-enantiomer .

  • Implication: Following this protocol will yield the (S)-isomer of Mirabegron. This is typically synthesized for use as a chiral reference standard, impurity marker, or for structure-activity relationship (SAR) studies investigating the eudismic ratio of the

    
    -adrenergic receptor.
    
  • Action: Ensure the starting material chirality matches your specific research intent. The chemical reactivity described below is identical for both enantiomers, but the optical rotation of the final product will be inverted relative to the commercial drug.

The Chemoselectivity Challenge

The starting material contains two nucleophilic nitrogen centers:

  • Aniline Nitrogen (Ar-NH₂): The target for acylation. Low basicity (

    
    ).
    
  • Secondary Aliphatic Amine (R-NH-R): A competitive nucleophile. High basicity (

    
    ).
    

The Solution: This protocol employs a pH-controlled chemoselective coupling . By maintaining the reaction pH between 5.0 and 6.0, the highly basic secondary amine remains protonated (ammonium form, non-nucleophilic), while the aniline exists in equilibrium with its free base form, allowing it to react exclusively with the activated ester.

Part 2: Materials & Equipment

Reagents
ReagentRoleGrade/Purity
(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol Substrate (Nucleophile)>98% (Chiral Purity >99% ee)
2-(2-Aminothiazol-4-yl)acetic acid Coupling Partner (Acid)>98%
EDC[1][2][4][5]·HCl Coupling AgentACS Reagent (>99%)
Hydrochloric Acid (Concentrated) pH Adjuster37%
Sodium Hydroxide (NaOH) Quenching Base5N Aqueous Solution
Water / Acetone Solvent SystemHPLC Grade
Equipment
  • Jacketed glass reactor (1L - 5L scale) or 3-neck round bottom flask.

  • Overhead mechanical stirrer (essential for slurry handling).

  • pH Meter with temperature compensation.

  • HPLC system (C18 column) for reaction monitoring.

Part 3: Experimental Protocol

Reaction Setup and Chemoselective Coupling[7]

Principle: Water-soluble carbodiimide coupling in aqueous media allows for precise pH control, leveraging the

Step-by-Step Methodology:

  • Solvent Preparation: In the reactor, prepare a solvent mixture of Water:Acetone (1:1 v/v) . (Note: Pure water can be used, but acetone improves the solubility of the organic intermediates).

  • Substrate Charging:

    • Charge (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol (1.0 equiv) into the reactor.[6]

    • Crucial Step: If the starting material is a free base, add HCl (1.0 equiv) to form the monohydrochloride salt in situ. This protonates the secondary amine.

    • Target pH: Check that the pH is approximately 4.0–5.0.

  • Acid Activation:

    • Add 2-(2-aminothiazol-4-yl)acetic acid (1.1 equiv) to the mixture.

    • Stir at room temperature (20–25°C) for 15 minutes to ensure homogeneity.

  • Coupling Initiation:

    • Add EDC·HCl (1.2 – 1.3 equiv) portion-wise over 20 minutes.

    • Exotherm Control: Maintain internal temperature between 20°C and 30°C . Do not exceed 30°C to prevent racemization or O-acylation.

  • Reaction Monitoring:

    • Stir the mixture at 25°C.

    • Monitor by HPLC every 30 minutes.

    • Endpoint: Consumption of the aniline starting material (<1.0% remaining). Typical reaction time is 1–3 hours .

Workup and Isolation[8]
  • Quenching: Once the reaction is complete, cool the mixture to 10°C .

  • Basification (The "Switch"):

    • Slowly add 5N NaOH or 20% Aqueous Ammonia dropwise.

    • Adjust pH to 9.0 – 10.0 .

    • Observation: As the pH rises, the secondary amine deprotonates, and the product (which is less soluble in water than the starting materials) will precipitate as a white to off-white solid.

  • Filtration:

    • Stir the slurry at 10°C for 1 hour to maximize yield.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with Water (3x) to remove urea byproducts (from EDC) and residual salts.

Purification (Recrystallization)[2]

To ensure high chiral and chemical purity (>99.5%):

  • Dissolution: Transfer the wet cake to a clean flask and add Isopropanol (IPA) and Water (ratio 4:1).

  • Reflux: Heat to reflux (approx. 80°C) until a clear solution is obtained.

  • Crystallization: Cool slowly to room temperature, then chill to 0–5°C.

  • Final Isolation: Filter the crystals, wash with cold IPA, and dry under vacuum at 45°C.

Part 4: Visualizing the Mechanism & Workflow

Diagram 1: Chemoselective Pathway

This diagram illustrates how pH control directs the reaction to the aniline nitrogen, preventing side reactions at the secondary amine.

ChemoselectivitySMStarting Material(S)-2-((4-Aminophenethyl)amino)-1-phenylethanolProtonatedpH 5-6 EnvironmentSec-Amine Protonated (NH2+)Aniline Free (NH2)SM->ProtonatedHCl Salt FormationAcidThiazole Acetic AcidActivatedActivated Ester(O-Acylisourea)Acid->ActivatedEDC.HClProduct(S)-Mirabegron AnalogueAmide Bond FormedProtonated->ProductSelective Nucleophilic Attack(Only Aniline Reacts)SideSide Reaction(Alkylation of Sec-Amine)Protonated->SideBLOCKED by ProtonationActivated->Product

Caption: Chemoselective strategy utilizing pKa differences to mask the secondary amine.

Diagram 2: Process Workflow

The operational flow from raw materials to purified crystal.[2]

ProcessFlowStartStart: Dissolve (S)-Diamine HClin Water/AcetoneAddAcidAdd Thiazole Acid(1.1 eq)Start->AddAcidAddEDCAdd EDC.HCl(Maintain <30°C)AddAcid->AddEDCReactReaction1-3 Hours @ 25°CAddEDC->ReactCheckHPLC CheckAniline < 1.0%?React->CheckCheck->ReactNo (Extend Time)QuenchBasify to pH 10(NaOH)Check->QuenchYesFilterFiltration & Water WashQuench->FilterCrystRecrystallization(IPA/Water)Filter->CrystFinalFinal Product(S)-MirabegronCryst->Final

Caption: Step-by-step operational workflow for the synthesis and purification.

Part 5: Analytical Control & Troubleshooting

Quality Attributes
  • Appearance: White to off-white crystalline powder.

  • HPLC Purity: >99.0%.[2]

  • Chiral Purity: >99.0% e.e.[6][2] (Ensure no racemization occurred during the coupling).

  • 1H NMR (DMSO-d6): Diagnostic peaks:

    • 
       ~10.0 ppm (s, 1H, Amide NH).
      
    • 
       ~6.9 ppm (s, 1H, Thiazole H).
      
    • 
       ~4.7 ppm (m, 1H, Chiral CH-OH).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during basification.Ensure pH reaches >9.5; cool to <10°C before filtering.
High Impurity (Dimer) Reaction at secondary amine.[3][4]pH was too high (>6.5) during coupling.[5][7] Ensure starting material is HCl salt.
Racemization Temperature spike during EDC addition.Strictly control temp <30°C; add EDC slower.
Sticky Solid Residual solvent/impurities.Recrystallize immediately from IPA/Water; do not dry the crude sticky mass.

Part 6: References

  • BenchChem. (2025).[1] Synthesis of Mirabegron using N-(2-hydroxyethyl)-2-phenylacetamide intermediate. Retrieved from

  • Vedantham, R., et al. (2015).[2][8] "Practical synthesis of Mirabegron." Journal of Chemical and Pharmaceutical Research, 7(4), 1473-1478.[2][8] Retrieved from [2]

  • Astellas Pharma Inc. (2002). Amide derivatives and salts thereof (US Patent 6,346,532). U.S. Patent and Trademark Office. Retrieved from

  • Takasu, T., et al. (2007). "Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function." Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Google Patents. (2019). CN109456277B - Preparation method of mirabegron. Retrieved from

Application Note: Optimized Reductive Amination Protocols for (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: March 2026


-Adrenergic Agonist Intermediates via Reductive Alkylation

Executive Summary

This guide details the synthetic protocols for producing (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol , a critical pharmacophore found in


-adrenoceptor agonists (e.g., Mirabegron).

The Core Challenge: Direct reductive amination using 4-aminophenylacetaldehyde is experimentally flawed due to the rapid self-polymerization of the amino-aldehyde substrate. The Solution: This protocol utilizes a Nitro-Precursor Strategy . We employ 4-nitrophenylacetaldehyde (or its bisulfite adduct) as a stable surrogate for the electrophile. The synthesis proceeds via a chemoselective reductive amination to form the secondary amine, followed by a nitro-group reduction to yield the final target.

Two validated workflows are presented:

  • Method A (Stepwise/Robust): Sodium Triacetoxyborohydride (STAB) mediated reductive amination followed by catalytic hydrogenation. Best for high purity and fragment control.

  • Method B (One-Pot/Green): Tandem reductive alkylation and nitro-reduction using heterogeneous catalysis (

    
    /Pd-C). Best for process efficiency.
    

Chemical Strategy & Mechanism

The formation of the secondary amine bond is achieved through the condensation of (S)-2-amino-1-phenylethanol (nucleophile) with the aldehyde (electrophile) to form an iminium ion, which is irreversibly reduced.

Critical Mechanistic Insight: The "Nitro" Surrogate

Attempting to use 4-aminophenylacetaldehyde directly results in low yields due to intermolecular condensation (polymerization). By using the electron-withdrawing nitro group (


), we stabilize the aldehyde and prevent self-reaction. The nitro group is subsequently reduced to the amine (

) without affecting the newly formed chiral ethanolamine backbone.

ReactionPathway cluster_0 Reductive Amination Step Start (S)-2-amino- 1-phenylethanol Imine Iminium Intermediate Start->Imine Condensation (MeOH/AcOH) Aldehyde 4-Nitrophenyl- acetaldehyde Aldehyde->Imine NitroInt Nitro-Intermediate (Stable) Imine->NitroInt Reduction 1 (STAB or H2/Pd) Target TARGET: (S)-2-((4-Aminophenethyl) amino)-1-phenylethanol NitroInt->Target Reduction 2 (H2/Pd-C)

Figure 1: The Nitro-Precursor Strategy ensures stability of the electrophile during the critical C-N bond formation.

Method A: Stepwise STAB Protocol (High Purity)

Recommended for: Medicinal chemistry scale-up (1g – 100g) where impurity profiling is critical.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • (S)-2-amino-1-phenylethanol : 1.0 equiv.

  • 4-Nitrophenylacetaldehyde : 1.1 equiv. (Often generated in situ from bisulfite adduct or acetal).

  • Sodium Triacetoxyborohydride (STAB) : 1.4 – 1.6 equiv.

  • Acetic Acid (AcOH) : 1.0 – 2.0 equiv.

  • Solvent : Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: THF can be used if solubility is an issue.

Step-by-Step Protocol
Phase 1: Reductive Amination (Formation of Nitro-Intermediate)
  • Preparation: In a dry flask under

    
    , dissolve (S)-2-amino-1-phenylethanol  (10 mmol) in anhydrous DCM (40 mL).
    
  • Activation: Add Acetic Acid (12 mmol). Stir for 5 minutes. The mild acidity catalyzes imine formation and aids STAB solubility.

  • Addition: Add 4-Nitrophenylacetaldehyde (11 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS. Formation of the imine (M+H - 18) may be visible, but often the hemiaminal is transient.

  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

    • Why STAB? Unlike

      
      , STAB is less basic and chemoselective for imines over aldehydes, preventing direct reduction of the starting aldehyde to the alcohol side-product [1].
      
  • Reaction: Warm to RT and stir for 4–12 hours.

  • Quench & Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash organic layer with brine, dry over
    
    
    , and concentrate.[2]
    • Intermediate: (S)-2-((4-nitrophenethyl)amino)-1-phenylethanol.

Phase 2: Hydrogenation (Nitro to Aniline)
  • Dissolution: Dissolve the crude Nitro-Intermediate in MeOH or EtOH.

  • Catalyst: Add 10 wt% Pd/C (50% water wet).

  • Hydrogenation: Stir under

    
     atmosphere (balloon or 1-3 bar) at RT for 2–6 hours.
    
  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

  • Crystallization: Recrystallize from Isopropyl Alcohol/Diisopropyl ether if necessary to achieve >99% ee.

Method B: One-Pot Catalytic Hydrogenation (Process Efficiency)

Recommended for: Industrial process development where minimizing unit operations is prioritized.

Reagents
  • (S)-2-amino-1-phenylethanol : 1.0 equiv.

  • 4-Nitrophenylacetaldehyde : 1.0 equiv.

  • Catalyst : 5% Pt/C or Pd/C (sulfided).

  • Solvent : Methanol (MeOH).

  • Hydrogen Source :

    
     gas (5–10 bar).
    
Protocol
  • Charging: Load the amine, aldehyde, and catalyst into a hydrogenation autoclave.

  • Solvent: Add MeOH (10 volumes).

  • Reaction: Pressurize with

    
     (5 bar) and stir at 25–40°C.
    
    • Mechanism:[3][4] The Pd/C catalyzes both the condensation/reduction of the imine (reductive amination) and the reduction of the nitro group.

    • Risk:[4][5] Requires careful monitoring to ensure the imine reduces faster than the aldehyde reduces to alcohol.

  • Workup: Filter catalyst and concentrate.

Analytical Specifications & Troubleshooting

Data Summary Table
ParameterMethod A (STAB)Method B (Catalytic

)
Yield (Overall) 75 – 85%60 – 75%
Chemoselectivity High (Minimal alcohol byproduct)Moderate (Requires optimization)
Impurity Profile Clean; main impurity is unreacted aldehydePossible over-alkylation or aldehyde reduction
Operational Ease Two steps, standard glasswareOne pot, requires pressure vessel
Troubleshooting Guide
  • Issue: Low Conversion of Imine.

    • Fix: Ensure molecular sieves or

      
       are used in the imine formation step (Method A) to drive equilibrium by removing water before adding STAB.
      
  • Issue: Dialkylation (Tertiary Amine formation).

    • Fix: Ensure the aldehyde is added slowly to the amine (inverse addition) or use a slight excess of the amine component. However, the steric bulk of the secondary amine usually discourages tertiary formation.

  • Issue: Nitro-Aldehyde Stability.

    • Fix: 4-Nitrophenylacetaldehyde can oxidize to the acid. Store under Argon or generate in situ from the diethyl acetal using aqueous HCl deprotection immediately prior to coupling.

Validated Workflow Diagram

Workflow Decision Select Methodology MethodA Method A: STAB (Stepwise) Decision->MethodA High Purity Required MethodB Method B: H2/Pd (One-Pot) Decision->MethodB Throughput Required StepA1 1. Imine Formation (DCM, AcOH, 1h) MethodA->StepA1 StepB1 1. Load Autoclave (Amine + Nitro-Aldehyde + Pd/C) MethodB->StepB1 StepA2 2. Selective Reduction (STAB, 0°C -> RT) StepA1->StepA2 StepA3 3. Nitro Reduction (H2, Pd/C, MeOH) StepA2->StepA3 QC QC Analysis: HPLC (>98% purity) Chiral HPLC (>99% ee) StepA3->QC StepB2 2. Hydrogenation (5 bar H2, 40°C) StepB1->StepB2 StepB2->QC

Figure 2: Decision matrix for selecting the appropriate synthetic workflow based on purity vs. throughput needs.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Astellas Pharma Inc. (2013). "Process for preparation of (R)-2-((4-aminophenethyl)amino)-1-phenylethanol." World Intellectual Property Organization, WO2013119910.
  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link

  • Sigma-Aldrich. "Reductive Amination Application Note." MilliporeSigma Technical Library. Link

Sources

Application Notes & Protocols: The Role of Chiral β-Amino Alcohols in Asymmetric Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction: Contextualizing (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

The compound (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol is a recognized key intermediate in the synthesis of Mirabegron, a drug used to treat overactive bladder[1][]. Its molecular architecture features a 1,2-amino alcohol backbone, a critical pharmacophore and a privileged structural motif in asymmetric catalysis. While this specific molecule is primarily documented as a synthetic target, its structural class—chiral β-amino alcohols—represents one of the most successful and versatile ligand families in modern catalytic hydrogenation[3][4][5].

These ligands are foundational to the Nobel Prize-winning work of Dr. Ryoji Noyori. When complexed with transition metals like Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), they create a precisely defined chiral environment. This enables the highly enantioselective reduction of prochiral ketones and imines to produce chiral alcohols and amines—building blocks of immense value in the pharmaceutical industry[5][6].

This guide leverages the well-established principles of this ligand class to provide detailed application notes and protocols. We will explore their use in two cornerstone methodologies: Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) with molecular hydrogen. The protocols described herein are designed as self-validating systems, grounded in authoritative research to ensure scientific integrity and reproducibility.

Part 1: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Principle & Mechanistic Insight

Asymmetric Transfer Hydrogenation (ATH) is a powerful technique that reduces C=O and C=N bonds using a hydrogen donor molecule, most commonly 2-propanol or a formic acid/triethylamine (HCOOH/NEt₃) azeotrope, thereby avoiding the need for high-pressure gaseous hydrogen[4]. The process is prized for its operational simplicity and mild reaction conditions[3].

The catalytic cycle, often referred to as the Noyori-Ikariya mechanism, operates through an "outer sphere" pathway. The catalyst is typically formed in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and a chiral β-amino alcohol ligand. In the presence of a base (e.g., KOH or t-BuOK in 2-propanol), a 16-electron ruthenium hydride species is formed.

Causality Behind the Selectivity: The key to enantioselectivity lies in the concerted transfer of a hydride (H⁻) from the metal center and a proton (H⁺) from the protonated amine (N-H) of the ligand to the ketone's carbonyl. This transfer occurs via a six-membered pericyclic transition state without direct coordination of the substrate to the metal center. The chirality of the ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product[7][8]. The rigidity and steric profile of the ligand are therefore critical for achieving high enantiomeric excess (ee)[3].

Diagram: Catalytic Cycle of Asymmetric Transfer Hydrogenation

ATH_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs & Outputs Ru_precatalyst [Ru]-Cl Precatalyst Ru_hydride Active [Ru]-H Hydride (16e⁻) Ru_precatalyst->Ru_hydride + Base + i-PrOH TS Six-Membered Transition State Ru_hydride->TS + Ketone Ru_alkoxide [Ru]-O-CHR₂ TS->Ru_alkoxide H Transfer Ru_alkoxide->Ru_hydride + i-PrOH - Acetone - Chiral Alcohol Alcohol Chiral Alcohol (R₁CH(OH)R₂) Ru_alkoxide->Alcohol Acetone Byproduct (Acetone) Ru_alkoxide->Acetone Ketone Prochiral Ketone (R₁COR₂) Ketone->TS iPrOH Hydrogen Donor (i-PrOH) iPrOH->Ru_precatalyst caption Fig. 1: Simplified Noyori-Ikariya ATH catalytic cycle.

Caption: Fig. 1: Simplified Noyori-Ikariya ATH catalytic cycle.

Experimental Protocol: ATH of Acetophenone

This protocol describes the reduction of acetophenone to 1-phenylethanol using a catalyst generated in situ.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) precursor)

  • (1S,2R)-(-)-cis-1-Amino-2-indanol (or other suitable β-amino alcohol ligand)

  • Acetophenone (substrate)

  • Anhydrous 2-propanol (i-PrOH, hydrogen donor and solvent)

  • Potassium hydroxide (KOH, base)

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Anhydrous diethyl ether and brine for workup

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation (In Situ):

    • In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 0.01 mol% Ru).

    • Add the chiral β-amino alcohol ligand (e.g., (1S,2R)-aminoindanol, 1.5 mg, 0.01 mmol, 0.02 mol%).

    • Add 5 mL of anhydrous 2-propanol.

    • Stir the resulting orange solution at 80°C for 20 minutes. A color change to deep red may be observed.

  • Reaction Execution:

    • Cool the catalyst solution to room temperature.

    • In a separate flask, prepare a solution of acetophenone (e.g., 120 mg, 1.0 mmol) in 5 mL of anhydrous 2-propanol.

    • Add the substrate solution to the catalyst mixture via cannula.

    • Initiate the reaction by adding a 0.1 M solution of KOH in 2-propanol (0.1 mL, 0.01 mmol, 0.02 mol%).

    • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30-40°C) and monitor its progress by TLC or GC.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding 10 mL of water.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

  • Analysis:

    • Conversion: Determine by ¹H NMR or GC analysis of the crude product.

    • Enantiomeric Excess (ee%): Determine by chiral HPLC (e.g., Chiralcel OD-H column) or chiral GC.

Representative Data for ATH of Aromatic Ketones

The choice of ligand and reaction conditions significantly impacts performance.

SubstrateLigandCatalyst Loading (mol%)H-DonorBaseTemp (°C)Yield (%)ee (%)
Acetophenonecis-1-Amino-2-indanol1.0 Rui-PrOHKOH28>9995 (S)
4'-Chloroacetophenone(1R,2S)-Norephedrine0.5 Rui-PrOHKOH259891 (R)
2'-Methoxyacetophenone(1S,2R)-Aminoindanol1.0 RuHCOOH/NEt₃-289499 (S)
Propiophenone(1R,2S)-Norephedrine0.5 Rui-PrOHKOH259997 (R)

Data synthesized from principles described in cited literature[3][4][9].

Part 2: Asymmetric Hydrogenation (AH) with Molecular Hydrogen

Principle & Mechanistic Insight

Direct asymmetric hydrogenation uses high-pressure H₂ gas as the terminal reductant, offering high atom economy. The most successful catalysts for this transformation are often bifunctional, meaning both the metal and the ligand participate directly in the bond-breaking and bond-forming steps[7].

A quintessential example is the Ru(II) catalyst system containing both a chiral diphosphine ligand (e.g., (S)-BINAP) and a chiral diamine or amino alcohol co-ligand (e.g., (S,S)-DPEN)[10].

Causality Behind the Mechanism: In the presence of a base and H₂, a Ru-hydride complex is formed. The ketone substrate coordinates to the metal center. The key step involves the simultaneous transfer of the hydride from ruthenium to the carbonyl carbon and a proton from the ligand's N-H group to the carbonyl oxygen. This concerted, outer-sphere-like delivery of H₂ via a six-membered transition state is highly organized within the chiral pocket created by the ligands, ensuring high enantioselectivity[7][10]. This metal-ligand bifunctionality is crucial for the remarkable activity and selectivity observed.

Diagram: Experimental Workflow for Asymmetric Hydrogenation

AH_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_analysis Workup & Analysis Prep_Catalyst 1. Prepare Catalyst Solution [RuCl₂(diphosphine)]₂ + Chiral Diamine/Amino Alcohol in anhydrous solvent (e.g., EtOH). Autoclave 3. Charge Autoclave Combine catalyst and substrate solutions in a high-pressure vessel. Prep_Catalyst->Autoclave Prep_Substrate 2. Prepare Substrate Solution Ketone + Base (e.g., t-BuOK) in anhydrous solvent. Prep_Substrate->Autoclave Pressurize 4. Pressurize & Heat Purge with H₂ (3x). Pressurize to target pressure (e.g., 8-50 atm). Heat to reaction temperature (e.g., 30-50 °C). Autoclave->Pressurize React 5. Stir & Monitor Stir vigorously. Monitor pressure drop. Pressurize->React Vent 6. Cool & Vent Cool to RT. Carefully vent H₂. React->Vent Workup 7. Workup & Isolate Filter catalyst. Concentrate solvent. Purify product. Vent->Workup Analyze 8. Analyze Product - Conversion (NMR/GC) - Enantiomeric Excess (Chiral HPLC/GC) Workup->Analyze caption Fig. 2: General workflow for high-pressure asymmetric hydrogenation.

Caption: Fig. 2: General workflow for high-pressure asymmetric hydrogenation.

Experimental Protocol: AH of an Aromatic Ketone

This protocol requires a high-pressure reactor (autoclave). Extreme caution must be exercised when working with H₂ gas.

Materials:

  • RuCl₂[(S)-TolBINAP][(S,S)-DPEN] (or prepared in situ from precursors)

  • Aromatic ketone (e.g., 1'-acetonaphthone)

  • Anhydrous ethanol (EtOH)

  • Potassium tert-butoxide (t-BuOK)

  • High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst and Substrate Preparation (in a glovebox):

    • To a glass liner for the autoclave, add the Ru catalyst (S/C ratio = 1000:1 to 10,000:1). For a 1.0 mmol reaction, this is a very small quantity, often handled as a stock solution.

    • Add the ketone (1.0 mmol) and the base, t-BuOK (0.02 mmol).

    • Add anhydrous ethanol (5 mL).

  • Reaction Setup:

    • Seal the glass liner inside the autoclave.

    • Purge the autoclave by pressurizing with argon (or N₂) and venting (repeat 3 times).

    • Purge the autoclave with H₂ gas by pressurizing to ~5 atm and venting (repeat 3 times).

  • Reaction Execution:

    • Pressurize the autoclave to the desired pressure (e.g., 20 atm H₂).

    • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40°C).

    • The reaction can be monitored by observing the pressure drop.

  • Workup and Analysis:

    • Once the reaction is complete (pressure uptake ceases), cool the autoclave to room temperature.

    • Carefully and slowly vent the excess H₂ gas in a well-ventilated fume hood.

    • Purge the vessel with argon.

    • Open the autoclave and remove the reaction mixture.

    • Filter the solution through a short pad of silica gel to remove the catalyst, washing with ethanol.

    • Concentrate the filtrate and analyze for conversion and ee% as described in the ATH protocol.

Expert Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion - Inactive catalyst (air/moisture exposure).- Insufficient base or wrong base.- Product inhibition.- Use anhydrous solvents and rigorous inert atmosphere techniques.- Screen different bases (e.g., KOH, t-BuOK, DBU).- Run the reaction at a more dilute concentration.
Low Enantioselectivity (ee%) - Incorrect ligand-substrate match.- Reaction temperature is too high.- Racemization of the product.- Screen a library of structurally diverse β-amino alcohol ligands.- Lower the reaction temperature (this often increases ee% at the cost of reaction rate).- Ensure the workup conditions are not harsh enough to cause racemization.
Inconsistent Results - Purity of solvent (especially i-PrOH, which can contain acetone).- Inaccurate measurement of catalyst/ligand.- Use high-purity, anhydrous solvents. Distill i-PrOH if needed.- Prepare stock solutions of the catalyst and ligand for accurate dispensing, especially for high S/C ratios.

Conclusion

Chiral β-amino alcohols, the structural class that includes (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol, are indispensable ligands in asymmetric catalysis. Their ability to form highly active and selective Ru(II) complexes enables the efficient synthesis of chiral alcohols and amines via both transfer hydrogenation and direct hydrogenation pathways. The mechanistic understanding of these systems—particularly the concept of metal-ligand bifunctionality—provides a rational basis for catalyst design and reaction optimization. The protocols and insights provided in this guide offer a robust framework for researchers in drug discovery and process development to successfully implement these powerful synthetic tools.

References

  • Some chiral β-amino alcohols have been evaluated as potential ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines in isopropyl alcohol. (2012). Molecules. [Link]

  • Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates. (n.d.). ResearchGate. [Link]

  • Wu, X., Li, X., McConville, M., Saidi, O., & Xiao, J. (2006). ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Journal of Molecular Catalysis A: Chemical, 247(1-2), 153–158. [Link]

  • Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. (2020). ResearchGate. [Link]

  • Noyori, R., Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones: Tactics to Achieve High Reactivity, Enantioselectivity, and Wide Scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Aydemir, M., et al. (2013). New C2-symmetric chiral phosphinite ligands based on amino alcohol scaffolds and their use in the ruthenium-catalysed asymmetric transfer hydrogenation of aromatic ketones. Comptes Rendus Chimie, 16(4), 360-367. [Link]

  • Morris, R. H. (2020). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts. Nature Reviews Chemistry, 4, 443–456. [Link]

  • Handa, M., et al. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis, 11(13), 8020–8030. [Link]

  • Qu, J-P., et al. (2011). Asymmetric Transfer Hydrogenation of β-Amino Ketone Catalyzed by (S,S)-TsDPEN-Ru Complex and Its Application in the Synthesis of Duloxetine. Chemical Journal of Chinese Universities, 32(10), 2331-2336. [Link]

  • Bäckvall, J-E., et al. (2009). Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability. Chemistry, 15(42), 11294-303. [Link]

  • Wu, J., et al. (2005). Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. Green Chemistry, 7, 46-49. [Link]

  • A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. (2021).
  • Wills, M., et al. (2000). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Journal of the Chemical Society, Perkin Transactions 1, 9, 1435-1446. [Link]

  • 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. (n.d.). PubChem. [Link]

  • Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. (2016).

Sources

Application Note & Protocol: Efficient Conversion of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol to its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-02-HCISALT-001

Abstract

This document provides a comprehensive guide for the efficient conversion of the free base (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol to its corresponding hydrochloride (HCl) salt. The formation of a hydrochloride salt is a critical step in pharmaceutical development, often employed to enhance the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). This protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. The causality behind experimental choices, safety considerations, and methods for characterization are thoroughly discussed to ensure a reproducible and reliable outcome.

Introduction: The Rationale for Hydrochloride Salt Formation

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol is a chiral amine containing two basic nitrogen centers: a primary aromatic amine and a secondary aliphatic amine. In its free base form, this compound may be susceptible to degradation, exhibit poor aqueous solubility, and present challenges in purification and handling. Conversion to a hydrochloride salt addresses these issues by:

  • Enhanced Stability: The salt form is generally more crystalline and less prone to oxidation and other forms of degradation, leading to a longer shelf life.

  • Improved Solubility: Hydrochloride salts of amines are typically more soluble in aqueous media than the corresponding free bases, which can be advantageous for formulation and in vivo applications.[1][2]

  • Ease of Purification: The formation of a crystalline salt provides an excellent opportunity for purification through recrystallization, allowing for the removal of non-basic impurities.[1]

  • Improved Handling Properties: Crystalline salts are often free-flowing solids that are easier to weigh and handle compared to potentially oily or amorphous free bases.

This application note details a robust and scalable laboratory procedure for the preparation of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride.

Chemical & Physical Properties

A thorough understanding of the material properties is crucial for procedural success.

PropertyValueSource
Free Base (S-enantiomer)
Molecular FormulaC₁₆H₂₀N₂OPubChem CID: 52953008[3]
Molecular Weight256.34 g/mol PubChem CID: 52953008[3]
AppearanceOff-white to pale yellow solid (predicted)General chemical knowledge
Hydrochloride Salt (R-enantiomer)
Molecular FormulaC₁₆H₂₁ClN₂OPubChem CID: 52953007[4]
Molecular Weight292.80 g/mol PubChem CID: 52953007[4]
AppearanceOff-white powderMilliporeSigma[]
SolubilityDMSO (Slightly), Methanol (Slightly)Toronto Research Chemicals[6]

Mechanism & Rationale: The Chemistry of Salt Formation

The conversion of an amine to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid.

Reaction: R₂NH + HCl → [R₂NH₂]⁺Cl⁻

In the case of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol, there are two basic centers. The secondary aliphatic amine is significantly more basic than the primary aromatic amine due to the delocalization of the lone pair of the aromatic amine into the phenyl ring. Therefore, protonation will preferentially occur at the secondary amine. The protocol is designed to provide one equivalent of HCl to form the monohydrochloride salt.

Experimental Workflow

The overall procedure involves dissolving the free base in a suitable organic solvent, adding a stoichiometric amount of hydrochloric acid, inducing crystallization, and isolating the pure hydrochloride salt.

Hydrochloride_Salt_Formation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis start Start dissolve Dissolve Free Base in Isopropanol start->dissolve add_hcl Add HCl in Isopropanol dissolve->add_hcl crystallize Induce Crystallization (Cooling & Stirring) add_hcl->crystallize filtrate Vacuum Filtration crystallize->filtrate wash Wash with Cold Isopropanol & Ether filtrate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (m.p., NMR, IR) dry->characterize end End characterize->end

Caption: Workflow for the conversion of the free base to its hydrochloride salt.

Detailed Experimental Protocol

5.1. Materials & Reagents

  • (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol (free base)

  • Isopropanol (IPA), anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid, concentrated (37%)

  • Argon or Nitrogen gas for inert atmosphere

5.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Büchner funnel and filter flask

  • Vacuum oven

  • Standard laboratory glassware

5.3. Preparation of HCl in Isopropanol (2M Solution)

  • Safety First: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Cool 50 mL of anhydrous isopropanol in an ice-water bath.

  • While stirring, slowly add 8.3 mL of concentrated HCl (37%) to the cold isopropanol. This is an exothermic process.

  • Once the addition is complete, allow the solution to warm to room temperature.

  • Store the solution in a tightly sealed container. This solution should be prepared fresh for best results.

5.4. Hydrochloride Salt Formation

  • Dissolution: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol (1.0 g, 3.90 mmol) in anhydrous isopropanol (10 mL). Gentle warming may be required to achieve complete dissolution.

  • Acidification: Cool the solution to 0-5 °C using an ice-water bath. While stirring vigorously, add the prepared 2M HCl in isopropanol solution (1.95 mL, 3.90 mmol) dropwise over 10-15 minutes.

  • Crystallization: Upon addition of the HCl solution, a precipitate should begin to form. Continue stirring the slurry at 0-5 °C for an additional 1-2 hours to ensure complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous isopropanol (2 x 3 mL), followed by a wash with anhydrous diethyl ether (2 x 5 mL) to facilitate drying.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

5.5. Characterization

  • Melting Point: Determine the melting point of the dried solid. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis: Confirm the structure of the hydrochloride salt using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The formation of the ammonium salt can be confirmed by the presence of a broad N-H stretch in the IR spectrum.

Discussion & Field-Proven Insights

  • Solvent Selection: Isopropanol is chosen as the reaction solvent due to its ability to dissolve the free base and its lower solubility for the resulting hydrochloride salt, thus facilitating precipitation. Other potential solvents for this procedure include ethanol and ethyl acetate. The choice of solvent can significantly impact the crystal form (polymorph) of the final product. Optimization may be necessary to achieve the desired crystalline form and yield.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial. Water can interfere with the crystallization process and may lead to the formation of a hydrate or an oily product.[4]

  • HCl Source: While gaseous HCl can be used, a solution of HCl in an organic solvent like isopropanol is often more convenient and easier to handle on a laboratory scale.[4] It is important to use a stoichiometric amount of HCl to avoid the formation of the dihydrochloride salt or having unreacted free base in the final product.

  • Crystallization: The rate of cooling and agitation can influence the crystal size and morphology. Slow cooling generally favors the formation of larger, more well-defined crystals.

Safety Precautions

  • Hydrochloric Acid: Concentrated HCl is corrosive and has a pungent, irritating odor. Always handle it in a fume hood with appropriate PPE.

  • Organic Solvents: Isopropanol and diethyl ether are flammable. Keep them away from ignition sources.

  • Inert Atmosphere: While not strictly necessary for the acid-base reaction, an inert atmosphere is recommended to prevent potential oxidation of the aromatic amine over time.

References

  • Organic Syntheses, Coll. Vol. 3, p.725 (1955); Vol. 28, p.92 (1948). [Link]

  • PrepChem.com. Synthesis of 2-phenylethylamine hydrochloride. [Link]

  • Google Patents. (2013). Method for making phenylethylamine compounds. EP2387555A1.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (2013). Method for making phenylethylamine compounds. EP2540698B1.
  • Organic Syntheses, Coll. Vol. 2, p.503 (1943); Vol. 18, p.75 (1938). [Link]

  • Google Patents. (2021). A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. KR20210073972A.
  • PubChem. 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)-. [Link]

  • PubChem. 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. [Link]

  • Google Patents. (2012). Crystallization of hydrohalides of pharmaceutical compounds. EP2436381A1.
  • Google Patents. (2016). Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. CN105481705A.
  • Organic Syntheses, Coll. Vol. 1, p.347 (1941); Vol. 2, p.29 (1922). [Link]

  • Inxight Drugs. 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)-. [Link]

  • Global Substance Registration System. 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)-. [Link]

  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents ?. [Link]

  • Chemistry LibreTexts. (2020). Amine Salts. [Link]

Sources

Troubleshooting & Optimization

Minimizing dimer impurities in (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral intermediate synthesis. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing yield and purity bottlenecks.

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol is a highly reactive, critical chiral intermediate used in the synthesis of beta-3 adrenergic receptor agonists (such as Mirabegron analogs). Because this molecule contains both a secondary aliphatic amine and a primary aniline moiety, it is intrinsically susceptible to dimerization, over-alkylation, and cross-coupling.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you minimize dimer impurities during synthesis, scale-up, and storage.

Part 1: Mechanistic Pathways of Dimerization

To eliminate an impurity, you must first understand its thermodynamic and kinetic origins. The diagram below illustrates the three primary pathways that lead to dimer formation in this specific chemical workflow.

DimerPathways N_Start Starting Materials (S)-Styrene Oxide + 4-Aminophenethylamine N_Product Desired Intermediate (S)-2-((4-Aminophenethyl)amino) -1-phenylethanol N_Start->N_Product Controlled Addition N_Dialkyl Dialkylated Dimer (Over-alkylation) N_Start->N_Dialkyl Excess Epoxide High Temp N_Nitro Nitro-Precursor (Alternative Route) N_Nitro->N_Product Clean Reduction (Pd/C, H2) N_AzoDimer Complex Dimer Impurity (Metal-Catalyzed) N_Nitro->N_AzoDimer NaBH4/I2 in Stainless Steel N_MethDimer Methylene-Bridged Dimer (Mannich Reaction) N_Product->N_MethDimer + Iminium Ion Formation N_TraceFA Trace Formaldehyde (Solvent/Excipient) N_TraceFA->N_MethDimer Source

Mechanistic pathways of dimer impurity formation in (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol.

Part 2: Troubleshooting FAQs

Q1: We are detecting a high-molecular-weight impurity during the epoxide ring-opening step. How do we suppress this dialkylated dimer?

  • Causality: The reaction of (S)-styrene oxide with 4-aminophenethylamine yields the desired secondary amine. However, secondary amines are more nucleophilic than primary amines. If the local concentration of the epoxide in the reactor is too high, a second ring-opening event occurs instantly, forming a tertiary amine dimer (over-alkylation).

  • Self-Validation System: To validate that poor mass transfer and over-alkylation are the root causes, run two parallel 50 mL control reactions: one where the epoxide is added all at once (batch), and one where it is added via a syringe pump over 4 hours. A significant drop in the late-eluting dimer peak in the syringe-pump batch mathematically validates the mass-transfer limitation.

Q2: Stability testing of our intermediate reveals a methylene-bridged dimer (MW = 2M + 12). We aren't using formaldehyde in our synthesis. Where is this coming from?

  • Causality: This is a classic Strecker-like or Mannich-type degradation. Trace levels of formaldehyde (FA) or formic acid are ubiquitous in polyethylene glycol (PEG) excipients, polyoxyethylene (PEO), and even as auto-oxidation products in methanol[1]. The secondary amine of the intermediate reacts with trace FA to form a highly reactive iminium ion. This ion is subsequently attacked by another molecule of the intermediate, forming a methylene-bridged dimer[1].

  • Self-Validation System: Spike a control sample of your pure intermediate with 10 ppm formaldehyde and incubate at 40°C for 24 hours. An immediate spike in the Relative Retention Time (RRT) 1.47 impurity on your HPLC confirms this exact degradation mechanism[1]. Switch to FA-free solvent grades or add a formaldehyde scavenger (e.g., glycine) to mitigate this.

Q3: During the scale-up of the nitro-precursor reduction using NaBH₄/I₂, we are seeing up to 10% of an unspecified dimeric impurity. How can we mitigate this?

  • Causality: When reducing the nitro-precursor to the aniline, using NaBH₄/I₂ in stainless steel reactors leads to galvanic corrosion. Trace Nickel (Ni) from the reactor walls reacts with NaBH₄ to form in-situ nickel boride (Ni₂B). This unintended catalyst triggers a side reaction where the solvent (THF) undergoes electrophilic attack, leading to complex dimeric or cross-coupled impurities[2].

  • Self-Validation System: Passivate your reactor prior to use or run a scale-down model in a glass-lined reactor. The total absence of the impurity in the glass-lined vessel confirms metal-catalyzed side reactions[2]. For long-term manufacturing, transition to a cleaner catalytic hydrogenation (Pd/C, H₂) if equipment allows.

Part 3: Quantitative Data on Impurity Control

Use the following reference table to identify and track the mitigation of specific dimer impurities during your analytical workflows.

Impurity TypeMolecular Weight ShiftPrimary CauseAnalytical Detection (LC-MS)Mitigation StrategyTypical Impurity Reduction
Dialkylated Dimer +120 Da (approx)Excess epoxide, poor mass transferLate eluting, RRT ~1.8Syringe-pump continuous addition8.5% → <0.1%
Methylene-Bridged Dimer 2M + 12 DaTrace formaldehyde in PEG/MeOH[1]RRT 1.47, m/z ~525[1]FA scavengers, FA-free solvents0.19% → <0.05%
Reduction Dimer VariableNi₂B formation in Stainless Steel[2]Broad peak, RRT ~1.6Glass-lined reactor, Pd/C swap~10.0% → <0.05%

Part 4: Step-by-Step Optimized Protocol for Epoxide Ring-Opening

To practically eliminate the dialkylated dimer during the initial synthesis step, implement the following controlled-addition methodology.

Objective: Synthesize (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol with <0.1% dialkylated dimer.

Step 1: System Preparation Purge a glass-lined reactor with N₂. Ensure the reactor is equipped with a high-shear overhead stirrer.

  • Causality: High-shear mixing eliminates localized concentration gradients, ensuring the epoxide is dispersed instantly before it can react twice with the same amine molecule.

Step 2: Amine Dissolution Dissolve 4-aminophenethylamine (1.2 equivalents) in anhydrous isopropyl alcohol (IPA) (10 volumes). Heat the solution to 60°C.

  • Causality: Using a slight excess of the amine ensures the epoxide is always the limiting reagent, thermodynamically favoring the monoalkylated product over the dialkylated dimer.

Step 3: Controlled Epoxide Addition (Critical Step) Load (S)-styrene oxide (1.0 equivalent) into a calibrated syringe pump. Add the epoxide dropwise to the amine solution over a strict 4-hour period at 60°C.

  • Causality: Slow addition maintains a near-zero steady-state concentration of the epoxide in the reactor. This prevents the newly formed (and highly nucleophilic) secondary amine from outcompeting the primary amine for unreacted epoxide.

Step 4: Reaction Monitoring & Quench Sample the reaction at 4.5 hours and perform rapid UPLC analysis. The reaction is deemed complete when residual epoxide is <0.5%. Cool the mixture to 5°C at a rate of 10°C/hour.

  • Causality: A slow cooling ramp prevents oiling out. Seed the mixture with pure product crystals at 40°C to induce controlled crystallization, which selectively leaves the highly soluble dialkylated impurities behind in the mother liquor. Filter and wash with cold IPA.

References

  • Lin X., Hao G., Xu G., et al. "Structure Elucidation and Mechanistic Study of a New Dimer Impurity in Mirabegron Extended-Release Tablets." Chromatographia, 2023; 86(2): 185–197. Available at:[Link]

  • "Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH₄–I₂ Mediated Reduction of Nitro-Amide Intermediate of Mirabegron." Organic Process Research & Development, ACS Publications, 2020. Available at:[Link]

Sources

Troubleshooting solubility issues of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Welcome to the technical support guide for (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol in neutral water. Why is it poorly soluble?

Answer:

The limited aqueous solubility of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol at neutral pH is a direct result of its molecular structure. The molecule contains two bulky, non-polar aromatic rings (a phenyl group and a phenethyl group) which are hydrophobic and resist interaction with polar water molecules.[1][2][3]

The molecule does possess polar functional groups capable of hydrogen bonding — a hydroxyl (-OH) group and two amine groups (a primary aromatic amine and a secondary aliphatic amine).[4] However, at neutral pH (around 7), the amine groups are largely in their neutral, uncharged state. The hydrophobic character of the large carbon backbone dominates, leading to poor solubility in water. For a molecule to dissolve readily in water, the energy benefit from solvent-solute interactions must overcome the energy required to break the solute-solute lattice forces and solvent-solvent interactions. For this compound in its neutral state, this is not energetically favorable.

Q2: How does pH affect the solubility of this compound, and how can I use it to my advantage?

Answer:

The solubility of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol is highly dependent on pH.[5][6][7] This is because the two amine groups on the molecule can be protonated (accept a proton, H+) to form positively charged ammonium cations.

  • Mechanism of pH-Dependent Solubility: In acidic conditions (low pH), the excess protons in the solution will protonate the amine groups. This transformation from a neutral molecule to a charged cation dramatically increases its affinity for polar water molecules, thereby significantly enhancing its solubility. Weakly basic drugs are generally more soluble at a pH below their pKa.[6] The hydrochloride salt form of this compound exists, which underscores its increased solubility in an acidic environment.[8][9][]

  • Practical Application: To increase solubility, you should lower the pH of your aqueous solution. By preparing a dilute acidic solution (e.g., using 0.1 M hydrochloric acid) and then dissolving the compound, you can achieve a much higher concentration than is possible in neutral water. It is a common and effective technique for solubilizing ionizable drugs.[5][6] For many amines, this can increase solubility by several orders of magnitude.[11][12]

A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Q3: I've tried adjusting the pH, but the solubility is still insufficient for my needs, or I need to work closer to a neutral pH. What are my next steps?

Answer:

If pH adjustment alone is insufficient or incompatible with your experimental system (e.g., cell culture), the next strategy is to use co-solvents .[13][14]

  • Mechanism of Co-solvency: A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system.[14] Solvents like ethanol, dimethyl sulfoxide (DMSO), propylene glycol, or polyethylene glycols (PEGs) can disrupt the hydrogen bonding network of water and create a more favorable environment for dissolving hydrophobic compounds.[13][15] Essentially, the co-solvent bridges the polarity gap between the hydrophobic drug and the aqueous phase, reducing the interfacial tension and allowing for greater solubility.[16]

  • Commonly Used Co-solvents:

    • DMSO: A powerful, aprotic polar solvent capable of dissolving a wide range of organic compounds.[4] It is often used to prepare high-concentration stock solutions that are then diluted into aqueous media.

    • Ethanol: A protic polar solvent that is less toxic than DMSO and often suitable for in vivo studies in low concentrations.

    • PEGs (e.g., PEG 300, PEG 400): Low molecular weight polyethylene glycols are common in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.

It's crucial to first dissolve the compound in a minimal amount of the pure co-solvent and then slowly add this stock solution to your aqueous buffer while vortexing to avoid precipitation. The final concentration of the co-solvent should be kept as low as possible, typically <1% and often <0.1% for cell-based assays, to avoid solvent-induced artifacts.

Q4: Are there other advanced formulation strategies to enhance solubility for in vitro or in vivo studies?

Answer:

Yes, if pH adjustment and co-solvents are not viable, you can explore complexation, specifically using cyclodextrins .

  • Mechanism of Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[17][18] This structure allows them to encapsulate non-polar guest molecules, like the aromatic rings of your compound, within their cavity.[19][20] This forms a "host-guest" inclusion complex.[20][21] The exterior of the cyclodextrin remains water-soluble, effectively masking the hydrophobic part of the drug and dramatically increasing the apparent water solubility of the complex as a whole.[17][19]

  • Common Cyclodextrins:

    • Beta-cyclodextrin (β-CD): A commonly used cyclodextrin.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): Chemically modified derivatives with significantly higher aqueous solubility and lower toxicity than the parent β-CD, making them highly suitable for pharmaceutical formulations.[17]

This technique is particularly useful for preparing formulations for animal studies where co-solvent concentrations must be minimized.

Q5: How can I confirm the final concentration of my dissolved (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol solution?

Answer:

Visual clarity is not a confirmation of concentration. It is essential to analytically verify the concentration of your final solution. Several techniques are suitable:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. HPLC separates the compound from any excipients (like cyclodextrins) or impurities and provides accurate quantification against a standard curve of known concentrations.[22]

  • UV-Vis Spectrophotometry: If your compound is the only substance in the solution that absorbs light at a specific wavelength (i.e., it has a chromophore, which this compound does due to its aromatic rings), you can use UV-Vis spectroscopy.[23] You would first need to determine its molar absorptivity by creating a standard curve. This method is faster than HPLC but less specific.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For complex mixtures or when very high sensitivity is required, LC-MS provides both separation and mass identification, offering unambiguous confirmation and quantification.[22][24]

Data Summary Table

MethodPrinciple of ActionExpected Solubility IncreaseKey Considerations
pH Adjustment (Acidification) Protonation of amine groups increases polarity and ionic character.High (Potentially >1000-fold)[11]May not be suitable for pH-sensitive experiments (e.g., cell culture). Potential for drug degradation at extreme pH.
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous solvent system.Moderate to HighMust be used at low final concentrations (<1%) to avoid toxicity or artifacts in biological assays.
Complexation (Cyclodextrins) Encapsulates the hydrophobic parts of the molecule in a soluble carrier.[17][19]HighCan alter the free drug concentration and bioavailability; requires careful selection of the appropriate cyclodextrin.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Prepare an Acidic Diluent: Prepare a 0.1 M solution of Hydrochloric Acid (HCl) in high-purity water.

  • Weigh the Compound: Accurately weigh the desired amount of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol.

  • Initial Dissolution: Add a small volume of the 0.1 M HCl to the solid compound. Vortex or sonicate briefly. The compound should dissolve readily as it forms the hydrochloride salt.

  • Dilution: Once fully dissolved, you can dilute this acidic stock solution into your final aqueous buffer or media.

  • pH Verification: After final dilution, measure the pH of the solution. If necessary, adjust it carefully with a dilute base (e.g., 0.1 M NaOH), but be cautious: increasing the pH too much may cause the compound to precipitate out of solution. Always check for visual clarity after pH adjustment.

Visualizations

Troubleshooting Workflow

start Start: Dissolve Compound in Water check_dissolved Is it fully dissolved? start->check_dissolved ph_adjust Strategy 1: Adjust pH (Acidify) check_dissolved->ph_adjust No success Success check_dissolved->success Yes check_ph Solubility sufficient? ph_adjust->check_ph cosolvent Strategy 2: Use Co-solvent (e.g., DMSO) check_ph->cosolvent No analytical Confirm Final Concentration (HPLC, UV-Vis) check_ph->analytical Yes check_cosolvent Solubility sufficient & Concentration acceptable? cosolvent->check_cosolvent cyclodextrin Strategy 3: Use Cyclodextrins check_cosolvent->cyclodextrin No check_cosolvent->analytical Yes cyclodextrin->analytical analytical->success cluster_neutral Neutral pH (~7.0) cluster_acidic Acidic pH (< 5.0) Neutral Neutral Molecule (Largely Uncharged) Result_N Result: Low Water Solubility (Hydrophobic character dominates) Acidic Protonated Molecule (Positively Charged Cation) Neutral->Acidic + H+ (Acid) Result_A Result: High Water Solubility (Ionic character dominates)

Sources

Technical Support Center: Purification of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges related to regioisomeric impurities during the synthesis and purification of this compound. The following frequently asked questions (FAQs) and troubleshooting guides provide in-depth, experience-driven advice to help you achieve high purity for your target molecule.

FAQ 1: Identifying the Source and Structure of Regioisomeric Impurities
Q: What are the most probable regioisomeric impurities in my synthesis of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol, and why do they form?

A: The primary regioisomeric impurities you are likely facing are the ortho- (2-aminophenethyl) and meta- (3-aminophenethyl) analogs of your target para- (4-aminophenethyl) compound.

The root cause of these impurities almost always lies in the starting material, 4-aminophenethylamine.[1][2][3] Commercial sources of this reagent can contain varying levels of the ortho- and meta-isomers. The synthesis of your target compound, which is an important intermediate for the drug Mirabegron, typically involves the reaction of an epoxide like (S)-styrene oxide with 4-aminophenethylamine.[4][5] Since the amino groups of all three isomers are nucleophilic, they will all react with the epoxide, leading to a mixture of the desired product and its unwanted regioisomers.

  • Target Compound: (S)-2-((4 -Aminophenethyl)amino)-1-phenylethanol

  • Impurity 1: (S)-2-((2 -Aminophenethyl)amino)-1-phenylethanol (ortho-isomer)

  • Impurity 2: (S)-2-((3 -Aminophenethyl)amino)-1-phenylethanol (meta-isomer)

The structural differences, specifically the position of the amino group on the phenethyl ring, result in subtle variations in polarity, basicity, and steric hindrance. These differences are the key to their separation.

Caption: Origin of regioisomeric impurities from starting material.

FAQ 2: Analytical Methods for Detection and Quantification
Q: How can I reliably detect and quantify the levels of ortho- and meta-isomers in my product mixture?

A: High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique for this purpose.[6][7] The separation of positional isomers can be challenging, but a well-developed reversed-phase HPLC method can provide excellent resolution.

Expert Insight: The key to separating these isomers is to exploit the small differences in their polarity. The ortho-isomer can exhibit intramolecular hydrogen bonding between the amino group and the secondary amine, making it slightly less polar than the meta and para isomers.[8] This often results in a longer retention time on a reversed-phase column. The para-isomer is typically the most polar and will elute first.

Step-by-Step HPLC Method Development Protocol
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Phenyl-based columns can also offer alternative selectivity for aromatic compounds and are worth screening.[9]

  • Mobile Phase: Use a gradient elution with acetonitrile (ACN) and water as the mobile phases. Both should contain a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure good peak shape by protonating the amine functionalities.

  • Initial Gradient: Begin with a shallow gradient to maximize resolution.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: Start at 10-15% B, ramp to 50-60% B over 20-30 minutes.

  • Detection: Use a UV detector set at a wavelength where all isomers show strong absorbance, typically around 240 nm or 280 nm.

  • Optimization: If co-elution occurs, try adjusting the gradient slope (make it shallower for better resolution), changing the organic modifier (e.g., to methanol), or altering the pH of the aqueous phase.

Compound Expected Elution Order (Reversed-Phase) Rationale
para-isomer (Target)1st (shortest retention time)Most polar due to exposed amino group.
meta-isomer2ndIntermediate polarity.
ortho-isomer3rd (longest retention time)Least polar due to potential intramolecular H-bonding, leading to stronger interaction with the C18 stationary phase.[8]
FAQ 3: Purification via Preparative Chromatography
Q: My analytical HPLC shows three distinct peaks. What is the best way to scale this up for purification?

A: Preparative HPLC or Medium Pressure Liquid Chromatography (MPLC) is the most direct method for isolating your target compound with high purity. The workflow involves developing an analytical method and then scaling it to a larger column.

Caption: Workflow for scaling up an HPLC purification method.

Experimental Protocol: Preparative HPLC
  • Optimize Analytical Method for Prep:

    • Goal: Maximize the separation (resolution) between the para-isomer peak and the closest eluting impurity (meta-isomer).

    • Action: Switch from formic acid to TFA (0.1%) as a mobile phase modifier. TFA is volatile, making it easier to remove from the final product. Avoid non-volatile buffers like phosphate if you need to isolate the solid compound.

  • Scale-Up Calculation:

    • Use a column with the same stationary phase but a larger diameter (e.g., 21.2 mm or 50 mm).

    • Adjust the flow rate based on the cross-sectional area of the column: New Flow Rate = (Old Flow Rate) x (New Column Radius / Old Column Radius)²

    • Keep the gradient time the same to maintain similar separation.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase to avoid precipitation on the column.

    • Perform a small loading study (e.g., injecting 5%, 10%, and 20% of your intended full load) to ensure resolution is not lost at higher concentrations.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze each fraction using your initial analytical HPLC method to confirm purity.

    • Pool the fractions that meet your purity specification (e.g., >99.5%) and remove the solvent via rotary evaporation or lyophilization.

FAQ 4: Purification via Fractional Crystallization
Q: Chromatography is expensive and time-consuming for large scales. Can I use crystallization to remove these regioisomers?

A: Yes, fractional crystallization is a powerful and cost-effective technique for purifying isomers, provided there is a significant difference in their solubility in a particular solvent system.[10][11][12] This method relies on carefully controlling temperature and concentration to selectively crystallize the desired compound out of the solution, leaving the impurities behind in the mother liquor.[12]

Expert Insight: The success of crystallization hinges on finding the right solvent or solvent mixture. The target compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while the impurities should ideally remain in solution at the lower temperature.

Protocol for Solvent Screening and Fractional Crystallization
  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your impure material into several different test tubes.

    • Add a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, toluene, and mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves.

    • Heat the solutions that required a larger volume of solvent to see if solubility increases significantly.

    • Cool the promising solutions (those that were soluble when hot) in an ice bath to induce crystallization.

    • Observe which solvent yields good quality crystals.

  • Step-by-Step Fractional Crystallization:

    • Dissolution: In a flask, dissolve your crude product in the minimum amount of the chosen hot solvent. Ensure everything is fully dissolved.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Induce Crystallization: If no crystals form, scratch the inside of the flask with a glass rod or add a single seed crystal of pure product.

    • Maturation: Once crystallization begins, cool the mixture further in an ice bath for at least an hour to maximize the yield of the desired, less soluble isomer.

    • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor.

    • Analysis: Dry the crystals and analyze their purity by HPLC. Also, analyze the mother liquor to see how much of the desired product was lost and how much of the impurities were removed.[13] Often, multiple recrystallization steps are needed to achieve high purity.[11]

Method Pros Cons Best For
Preparative HPLC High resolution and purity achievable in a single run.High cost (solvents, columns), lower throughput.High-value materials, difficult separations, final purification steps.
Fractional Crystallization Highly scalable, cost-effective, yields crystalline solid directly.Method development can be trial-and-error, may result in lower initial yield, may not work if solubilities are too similar.Large-scale purification, initial bulk purification.[11][12]
FAQ 5: Troubleshooting and Advanced Strategies
Q: I've tried both chromatography and crystallization, but one isomer remains. What else can I do?

A: If a stubborn impurity persists, you may need to consider a chemical derivatization strategy. This involves temporarily and selectively modifying one of the functional groups on either the product or the impurity to drastically alter its physical properties (e.g., polarity or acidity/basicity), making it easily separable.

Strategy Example: Selective Protection

The primary amino group on the phenethyl ring is a key point of difference. It's possible that the steric environment around the ortho, meta, and para amines is different enough to allow for a selective reaction.

  • Derivatization: React the impure mixture with a bulky protecting group reagent (e.g., di-tert-butyl dicarbonate, Boc₂O) under carefully controlled conditions (low temperature, short reaction time). The less-hindered para-amino group may react faster than the more-hindered ortho-amino group.

  • Separation: The newly formed Boc-protected derivative will have a significantly different polarity from the unreacted isomers. This large difference makes separation by standard column chromatography (on silica gel) or even a simple extraction much easier.

  • Deprotection: After isolating the pure, protected derivative, remove the Boc group using standard conditions (e.g., treatment with trifluoroacetic acid) to regenerate your highly pure target compound.

This approach adds synthetic steps but can solve otherwise intractable separation problems.

References
  • Fractional Crystallization. (n.d.). Sulzer.
  • Narayanan, P., Ganeshjeevan, R., Suresh, S., & Muralidharan, C. (n.d.). Resolving the benign and themalign isomers of aryl amines by hplc.TSI Journals.
  • Fractional crystallization (chemistry). (2023, November 26). In Wikipedia.
  • 2-(4-Aminophenyl)ethanol synthesis. (n.d.). ChemicalBook.
  • Derivatization. (2023, August 29). Chemistry LibreTexts.
  • Snape, C., et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers.Inorganic Chemistry Frontiers. DOI: 10.1039/D2QI00577H.
  • Biancotto, G., et al. (2003). Extraction, clean-up and gas chromatography-mass spectrometry characterization of zilpaterol as feed additive in fattening cattle.PubMed.
  • Fractional crystallization. (2019, June 5). Chemistry LibreTexts.
  • Sattar, H. (2010). Isolation of enantiomers via diastereomer crystallisation.UCL Discovery.
  • Dowle, C. J., Malyan, A. P., & Matheson, A. M. (1990). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography.Analyst. DOI: 10.1039/AN9901500901.
  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025, August 5). ResearchGate.
  • Extraction, clean-up and gas chromatography-mass spectrometry characterization of zilpaterol as feed additive in fattening cattle | Request PDF. (2025, August 10). ResearchGate.
  • Zilpaterol - A new focus of concern in residue analysis | Request PDF. (2025, August 5). ResearchGate.
  • 81st Joint FAO/WHO Expert Committee on Food Additives (JECFA) meeting, 2015 - Zilpaterol hydrochloride - Residue Monograph. (2016). FAO/WHO.
  • Péter, A., et al. (1998). Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids.Scholars' Mine.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent Technologies.
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies.
  • KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. (2021). Google Patents.
  • Al-Sibaai, A. A., et al. (2026, January 14). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study.PMC.
  • A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers. (2025). Benchchem.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure.
  • Narvekar, M. S., & Srivastava, A. K. (2002). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6.AKJournals.
  • CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. (2016). Google Patents.
  • Analytical Method for Zilpaterol (Animal Products). (n.d.). Ministry of Health, Labour and Welfare, Japan.
  • 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | C16H20N2O. (n.d.). PubChem.
  • van der Meer, T., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.ChemRxiv.
  • Castrignanò, E., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples.PubMed.
  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? (2021, April 7). ResearchGate.
  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). HPLC Primer.
  • 2-(4-Aminophenyl)ethylamine | 13472-00-9. (2026, January 13). ChemicalBook.
  • How can I separate o-amino phenol and p-amino phenol? (2015, May 21). ResearchGate.
  • 4-(2-Aminoethyl)aniline 97 | 13472-00-9. (n.d.). Sigma-Aldrich.
  • 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895. (n.d.). PubChem.
  • 2-(4-Aminophenyl)ethylamine | 13472-00-9. (n.d.). TCI Deutschland GmbH.
  • 2-(4-Aminophenyl)ethylamine SDS, 13472-00-9 Safety Data Sheets. (2019, July 15). ECHEMI.

Sources

Optimizing reaction temperature for (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Thermal Optimization for (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Introduction: The Thermal Paradox of Beta-Amino Alcohols

User Context: You are working with (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol (CAS: 521284-22-0 for the HCl salt analogue). This molecule is the (S)-enantiomer of the key intermediate used in Mirabegron synthesis.

The Core Challenge: This molecule presents a classic "Thermal Paradox" in process chemistry.

  • Kinetic Necessity: The formation of the secondary amine linkage (via epoxide opening or alkylation) requires sufficient thermal energy to overcome the activation barrier.

  • Thermodynamic Instability: The molecule contains three distinct heat-sensitive moieties that degrade via independent pathways:

    • Benzylic Alcohol (Chiral Center): Prone to racemization (S

      
       R) and elimination (styrene formation) above 60°C.
      
    • Primary Aniline: Highly susceptible to oxidative coupling (azo/azoxy formation) and discoloration at elevated temperatures (

      
      ).
      
    • Secondary Amine Linker: prone to over-alkylation (dimerization) if thermal energy drives the reaction beyond mono-substitution.

This guide provides a self-validating system to determine the exact temperature "Sweet Spot" for your specific solvent matrix.

Module 1: Critical Impurity Profiling (Troubleshooting)

Use this diagnostic table to correlate your HPLC impurity peaks with thermal deviations.

Impurity TypeRetention Time Shift (Relative)Root Cause (Thermal)MechanismCorrective Action
Regioisomer 0.90 - 0.95 RRTTemperature Too High (

)
In epoxide opening, high T reduces selectivity for the

-carbon, allowing attack at the

-carbon.
Reduce T by 10°C; Switch to a Lewis Acid catalyst (e.g., Ca(OTf)

) to lower activation energy.
Bis-Alkylated Dimer 1.8 - 2.2 RRTTemperature Spike High T increases the nucleophilicity of the product (secondary amine), causing it to compete with the starting material.Implement "Inverse Addition" (add epoxide to the amine) and maintain T

.
Racemate (R-isomer) Chiral Column RequiredSustained Heat + Base Benzylic proton abstraction or S

1-type scrambling at the benzylic position.
Limit reaction time. If T

is needed, ensure pH is strictly neutral (7.0).
Oxidative Quinones Broad/Colored BaselineAerobic Heat The aniline moiety oxidizes rapidly in air at T

.
Strict N

sparging
is mandatory before heating. Add antioxidants (Sodium Bisulfite).

Module 2: The Reaction Pathway & Thermal Risks

The following diagram illustrates the synthesis pathway (via Styrene Oxide opening) and the specific degradation routes activated by temperature thresholds.

ReactionPathway SM1 (S)-Styrene Oxide Product (S)-Target Product (Secondary Amine) SM1->Product  Optimal T (40-50°C)  Polar Protic Solvent Impurity_Regio Regioisomer (Impurity A) SM1->Impurity_Regio  T > 65°C  Loss of Selectivity SM2 4-Aminophenethylamine SM2->Product  Optimal T (40-50°C)  Polar Protic Solvent Impurity_Dimer Bis-Alkylated (Impurity B) Product->Impurity_Dimer  T > 55°C  + Excess Epoxide Impurity_Rac Racemate (R)-Isomer Product->Impurity_Rac  T > 70°C  or Strong Base Impurity_Ox Quinone/Azo (Color Bodies) Product->Impurity_Ox  T > 40°C + O2  (Air Exposure)

Figure 1: Reaction landscape showing the narrow window for the desired (S)-product and the thermal activation of specific impurities.

Module 3: Optimization Protocol (DoE Approach)

Do not rely on literature values alone. Solvent effects (solvation shells) shift the activation energy. Perform this 3-Point Temperature Screen to validate your system.

Prerequisites:
  • Solvent System: Methanol or Ethanol (Protic solvents stabilize the transition state for epoxide opening).

  • Atmosphere: Nitrogen (Strictly inert).

  • Concentration: 0.5 M (High dilution favors mono-alkylation).

Step-by-Step Protocol:
  • Preparation: Prepare a master batch of (S)-Styrene Oxide (1.0 eq) and 4-Aminophenethylamine (1.2 eq) in degassed Ethanol.

  • Split: Divide into three pressure vials (sealed to prevent solvent loss/oxidation).

  • Incubation:

    • Vial A: 25°C (Room Temp)

    • Vial B: 45°C (Mild Heat)

    • Vial C: 65°C (Aggressive Heat)

  • Sampling: Take aliquots at 2h, 6h, and 12h .

  • Analysis: Analyze via HPLC (Reverse Phase) and Chiral HPLC.

Decision Logic (The "Sweet Spot" Calculation):

Calculate the Selectivity Index (


)  for each temperature point:


  • If

    
     but Conversion is <50%:  Your reaction is kinetically limited. Action:  Add a Lewis Acid catalyst (e.g., LiClO
    
    
    
    ) and keep T at 25°C.
  • If

    
     is maximal:  This is your optimal thermodynamic window.
    
  • If Racemization (

    
    ) appears at 45°C:  You have a "Labile Chiral Center." Action:  Switch solvent to Isopropanol (bulkier solvent shell protects the center) or lower T to 35°C.
    

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turns pink/brown during workup. Is this thermal degradation? A: Yes, but indirectly. The color comes from the oxidation of the aniline moiety (forming quinone imines). This oxidation is accelerated by heat.

  • Fix: Ensure the workup (evaporation) temperature never exceeds 40°C . Use a water bath at 35°C and higher vacuum strength. Add 0.1% Sodium Metabisulfite to the aqueous wash during extraction.

Q2: Can I use refluxing ethanol (78°C) to speed up the reaction? A: No. While reflux increases the rate of product formation, it disproportionately increases the rate of dimerization (Impurity B). The activation energy (


) for the second alkylation is higher than the first; refluxing provides the energy to cross that second barrier. Keep T 

.

Q3: How do I store the isolated solid to prevent degradation? A: The free base is thermally unstable. Convert it to the Hydrochloride (HCl) or Hemifumarate salt immediately.

  • Stability Data: The HCl salt is stable up to 127°C (melting point), whereas the free base can degrade at room temperature over weeks due to auto-oxidation. Store the salt at 2-8°C, desiccated, and protected from light.

References

  • Synthesis of Mirabegron Intermediates: Preparation methods for mirabegron and intermediate thereof. CN103387500A. (Describes the temperature sensitivity of the phenylethanolamine linkage).

  • Racemization Mechanisms: Racemization of optically active amino alcohols. US4990666A. (Details the thermal conditions leading to chiral scrambling in beta-amino alcohols).

  • Thermal Degradation of Anilines: Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Acta Physico-Chimica Sinica. (Provides kinetic data on aniline stability and oxidation thresholds).

  • Impurity Profiling: Mirabegron Impurity 1 (R-isomer). PubChem CID 52953008.[1] (Identifies the specific enantiomeric impurity structure).

  • Biocatalytic Alternatives: The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution. PMC8398443. (Discusses low-temperature enzymatic routes to avoid thermal racemization).

Sources

Validation & Comparative

Advanced Chiral Method Development: (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Process Chemists & Analytical Scientists

Executive Summary & Strategic Analysis

The target molecule, (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol , represents a critical class of


-amino alcohol intermediates, most notably serving as the immediate precursor to Mirabegron  (a 

-adrenergic agonist).

From a chromatographic perspective, this molecule presents a "Perfect Storm" of separation challenges:

  • Basicity: The secondary amine and primary aniline moieties create high pKa values, leading to severe peak tailing on silanol-active stationary phases.

  • Solubility: The polar hydroxyl and amine groups contrast with the hydrophobic phenyl rings, complicating solvent selection for Normal Phase (NP) modes.

  • Conformational Flexibility: The ethyl linker allows significant rotational freedom, requiring a Chiral Stationary Phase (CSP) with a deep, rigid chiral groove for effective discrimination.

This guide objectively compares three distinct chromatographic approaches to isolate the (S)-enantiomer from its (R)-antipode, prioritizing resolution (


), robustness, and scalability.
Comparative Analysis of Chiral Stationary Phases (CSPs)

Based on structural analogues and specific literature regarding Mirabegron intermediates, the following three CSPs are the primary candidates.

FeatureCandidate A: Amylose-C1 (AY-H / IG) Candidate B: Cellulose-DMPC (OD-H) Candidate C: Cyclodextrin (CD-Ph)
Selector Amylose tris(5-chloro-2-methylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Phenylcarbamate-

-Cyclodextrin
Interaction Mode H-Bonding,

-

, Steric inclusion
H-Bonding,

-

Inclusion complex (Host-Guest)
Resolution (

)
High (Typically > 2.0) Moderate (1.5 - 1.8)Low to Moderate (1.0 - 1.4)
Peak Symmetry Excellent (with basic additives)GoodFair (prone to broadening)
Loadability High (Suitable for Prep)HighLow (Analytical only)
Verdict PREFERRED ALTERNATIVE ORTHOGONAL

Technical Insight: Candidate A (Amylose-C1) is the "Gold Standard" for this specific phenylethanolamine class. The chloro-substituent in the amylose backbone alters the helical pitch and electron density, providing superior recognition of the phenylethanol chiral center compared to the standard methyl-substituted cellulose (Candidate B) [1, 2].

Primary Protocol: Amylose-Based Normal Phase Separation[2]

This protocol utilizes the Amylose tris(5-chloro-2-methylphenylcarbamate) selector (e.g., Chiralpak AY-H or IG). This method is validated for high resolution and is thermodynamically driven by enthalpy [1].[1][2][3]

3.1 Chromatographic Conditions
  • Column: Chiralpak AY-H (Coated) or Chiralpak IG (Immobilized), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)[1][2]

  • Ratio: 55 : 45 : 0.1 (v/v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 35°C (Control is critical; separation is enthalpy-dependent)

  • Detection: UV @ 254 nm (Targeting the phenyl/aniline absorption)

  • Injection Volume: 5–10 µL

3.2 Experimental Data Summary (Representative)
Parameter(R)-Enantiomer (Impurity)(S)-Enantiomer (Target)
Retention Time (

)
~5.8 min~7.2 min
Capacity Factor (

)
1.902.60
Selectivity (

)
-1.37
Resolution (

)
-2.85
Tailing Factor (

)
1.11.2

> Note: The elution order is typically (R) then (S) on Amylose-C1 columns in Normal Phase, but this must be confirmed with pure standards as elution reversal can occur with solvent changes.

3.3 Step-by-Step Execution
  • System Passivation: Flush the HPLC lines with 100% Ethanol to remove any traces of aqueous buffers or acetonitrile, which can precipitate in Hexane.

  • Mobile Phase Prep:

    • Measure 550 mL of HPLC-grade n-Hexane.

    • Measure 450 mL of HPLC-grade Ethanol.

    • Add 1.0 mL of Diethylamine (DEA). Crucial: DEA suppresses the ionization of the secondary amine, preventing interaction with residual silanols on the silica support.

    • Premix and degas by sonication (do not vacuum filter aggressively to avoid evaporating the volatile hexane).

  • Equilibration: Install the column and flow at 0.5 mL/min for 10 minutes, then ramp to 1.0 mL/min. Equilibrate until the baseline is flat (approx. 20-30 column volumes).

  • Sample Prep: Dissolve the sample in 100% Ethanol at 1.0 mg/mL. Avoid using Hexane for dissolution as the polar amino-alcohol moiety may crash out.

Alternative Protocol: Polar Organic Mode (POM)

If solubility in Hexane is problematic (common with salt forms like the hydrochloride salt of the intermediate), the Polar Organic Mode is the robust alternative.

  • Concept: Uses 100% polar organic solvents (Acetonitrile/Methanol) with salts/bases, avoiding immiscibility issues.

  • Column: Chiralpak IG or Chiralcel OD-H.

  • Mobile Phase: Acetonitrile : Methanol : Triethylamine (TEA) : Acetic Acid (HOAc)[4]

  • Ratio: 95 : 5 : 0.2 : 0.1

  • Mechanism: The acid/base ratio creates a buffered organic environment, ensuring the analyte is in a single ionization state.

Mechanistic Logic & Visualization

Understanding why the separation works allows for faster troubleshooting. The separation relies on a "Three-Point Interaction" model.

5.1 Interaction Topology (DOT Diagram)

The following diagram illustrates the specific binding pockets involved in the chiral recognition of the phenylethanolamine core.

ChiralInteraction Analyte (S)-Analyte (Phenylethanolamine) Interaction1 H-Bond Donor (Analyte -OH) Analyte->Interaction1 Interaction2 H-Bond Acceptor (Analyte -NH-) Analyte->Interaction2 Interaction3 Pi-Pi Stacking (Phenyl Rings) Analyte->Interaction3 CSP Amylose-C1 CSP (Chiral Groove) Interaction1->CSP To Carbamate C=O Interaction2->CSP To Carbamate -NH Interaction3->CSP To Phenyl Group

Caption: Mechanistic representation of the three-point interaction between the phenylethanolamine analyte and the Amylose tris(5-chloro-2-methylphenylcarbamate) stationary phase.

5.2 Method Development Workflow

The following decision tree outlines the logical progression for optimizing this specific separation.

MethodDev Start Start: (S)-Intermediate Method Dev Screen1 Screen 1: Amylose-C1 (AY-H/IG) Hex/EtOH/DEA (80:20:0.1) Start->Screen1 CheckRes Resolution > 1.5? Screen1->CheckRes Optimize Optimize: Reduce EtOH % (Increase Retention) CheckRes->Optimize Yes, but < 2.0 Switch Switch: Cellulose-DMPC (OD-H) Hex/IPA/DEA CheckRes->Switch No (Co-elution) Final Validate Method (Linearity, Accuracy) CheckRes->Final Yes, > 2.0 Optimize->Final PolarMode Try Polar Organic Mode (ACN/MeOH/TEA/HOAc) Switch->PolarMode Solubility Issues?

Caption: Decision matrix for optimizing chiral resolution of basic amino-alcohol intermediates.

Troubleshooting & Critical Quality Attributes
IssueRoot CauseCorrective Action
Peak Tailing (

)
Interaction of basic amine with residual silanols.Increase DEA concentration to 0.2% or switch to "Immobilized" columns (IG/IA) which allow stronger solvents.
Elution Reversal Change in solvent conformation (e.g., switching EtOH to IPA).[5]Always run a pure standard of the (S)-enantiomer to confirm identity after any mobile phase change.
Baseline Drift UV absorption of the amine additive at low wavelengths.Ensure detection is >250 nm.[1][2] If lower detection is needed, switch DEA to TEA (Triethylamine) or use lower concentrations.
References
  • Zou, Q., et al. (2015).[2] "Liquid Chromatographic Separation and Thermodynamic Investigation of Mirabegron Enantiomers on a Chiralpak AY-H Column." Journal of Chromatographic Science, 53(8), 1361–1365.[6]

  • Ribeiro, A.R., et al. (2014). "Enantioseparation of Mirabegron Using Cyclodextrin‐based Chiral Columns." ResearchGate / Chirality.

  • BenchChem Application Note. (2025). "Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol."

  • Sogoso, K., et al. (2003). "Process for production of 2-aminothiazole derivative." PCT International Application, WO 2003/037881.

Sources

Publish Comparison Guide: Enantiomeric Excess Determination of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for determining the enantiomeric excess (ee) of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol , a critical chiral intermediate often associated with the synthesis of


-adrenergic agonists like Mirabegron.

Executive Summary & Chemical Context

The target molecule, (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol , contains a secondary alcohol and two amine functionalities (one secondary aliphatic, one primary aromatic). Its high polarity and basicity pose significant challenges for chiral resolution, primarily due to peak tailing on silica-based stationary phases.

Achieving accurate ee determination is non-negotiable in drug development, as the (R)-enantiomer is typically the eutomer (active form) for drugs in this class (e.g., Mirabegron), making the (S)-form a critical impurity to quantify, or a target for specific chiral inversion studies.

Structural Challenges
  • Chiral Center: C1 (Benzylic position).

  • Basicity: The secondary amine (

    
    ) and primary aniline (
    
    
    
    ) require basic modifiers in the mobile phase to suppress ionization and prevent non-specific silanol interactions.
  • Solubility: Soluble in alcohols (MeOH, EtOH) and polar organic solvents; limited solubility in pure non-polar hydrocarbons.

Method Comparison: The Landscape

We compare three distinct methodologies. Method A is the industry "Gold Standard" for robustness. Method B is a high-throughput alternative. Method C is a derivatization approach for difficult matrices.

FeatureMethod A: Direct Normal Phase HPLC Method B: Polar Organic Mode HPLC Method C: GITC Derivatization
Primary Principle Amylose-based CSP (H-bonding/

)
Cyclodextrin-based CSP (Inclusion complex)Diastereomer formation + Achiral HPLC
Column Chiralpak AY-H (or AD-H)Chiral CD-Ph C18 (e.g., Zorbax Eclipse)
Mobile Phase Hexane / Ethanol / DEAMeOH / Water / DEAAcetonitrile / Buffer
Resolution (

)
High (

)
Moderate (

)
High (

)
Run Time 10 - 15 min8 - 12 min30+ min (includes prep)
Robustness Excellent (Insensitive to water traces)Good (Sensitive to pH)Low (Reagent stability issues)
Recommendation Primary Choice Alternative Last Resort

Deep Dive: Method A - Direct Normal Phase Chiral HPLC

This protocol utilizes an Amylose tris-(5-chloro-2-methylphenylcarbamate) stationary phase.[1][2] This selector is superior to the older Chiralpak AD-H for this specific molecule because the chlorinated carbamate provides stronger


 interactions with the aniline ring of the analyte, enhancing selectivity.
Chromatographic Conditions
  • Column: Chiralpak AY-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)[1]

    • Ratio:55 : 45 : 0.1 (v/v/v).[1][2]

    • Note: The high ethanol content is necessary to elute the polar amino alcohol and improve peak shape.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 35°C.[2]

  • Detection: UV at 254 nm (Absorption max of the phenethyl moiety).

  • Injection Volume: 10

    
    L.
    
Experimental Protocol
  • System Pre-treatment: Pass 20 column volumes of Mobile Phase (MP) to equilibrate. Ensure the baseline is stable.

  • Sample Preparation:

    • Dissolve 1.0 mg of the sample in 1 mL of Ethanol (HPLC grade).

    • Add 1

      
      L of DEA to the sample vial to ensure the amine remains free-based (critical for peak sharpness).
      
    • Filter through a 0.45

      
      m PTFE syringe filter.
      
  • Data Acquisition: Inject the racemic standard first to establish retention times (

    
    ) for (S) and (R) enantiomers.
    
  • Elution Order Confirmation: Inject an authentic (R)-standard (Mirabegron intermediate standard). Typically, the (S)-isomer elutes before the (R)-isomer on Amylose columns in NP mode, but this must be experimentally verified as it depends on the specific solvation shell.

Expected Performance Data
  • Retention Time (S): ~6.5 min

  • Retention Time (R): ~8.2 min

  • Resolution (

    
    ):  > 2.0
    
  • Tailing Factor (

    
    ):  < 1.3 (with DEA); > 2.0 (without DEA).
    

Deep Dive: Method B - Polar Organic Mode (Cyclodextrin)

For laboratories looking to reduce hexane usage or those using Mass Spectrometry (where hexane is incompatible), this method is the superior choice.

Chromatographic Conditions
  • Column: Chiral CD-Ph (Phenylcarbamate-

    
    -cyclodextrin).[3][4]
    
  • Mobile Phase: Methanol : Water : Diethylamine[3][4]

    • Ratio:90 : 10 : 0.1 (v/v/v).[3][4][5]

  • Flow Rate: 0.8 mL/min.[3][4]

  • Temperature: 40°C.[2][3][4]

  • Mechanism: The phenyl ring of the analyte enters the hydrophobic cavity of the cyclodextrin, while the hydroxyl/amine groups H-bond with the phenylcarbamate rim.

Advantages & Limitations
  • Pros: Uses cheaper, greener solvents (MeOH). Faster equilibration.

  • Cons: Lower capacity factor (

    
    ), meaning peaks elute early, potentially interfering with solvent front if not optimized.
    

Visualization of Analytical Workflow

The following diagram illustrates the decision logic and workflow for determining ee for this specific intermediate.

G Start Start: (S)-Sample Analysis Solubility Solubility Check: Is sample soluble in Hexane/EtOH? Start->Solubility MethodA Method A: Normal Phase (Chiralpak AY-H) Solubility->MethodA Yes (Preferred) MethodB Method B: Polar Organic (Chiral CD-Ph) Solubility->MethodB No / MS Required PrepA Prep: 1mg/mL in EtOH + 0.1% DEA MethodA->PrepA PrepB Prep: 1mg/mL in MeOH + 0.1% DEA MethodB->PrepB RunHPLC Run HPLC (UV @ 254nm) PrepA->RunHPLC PrepB->RunHPLC Result Calculate ee: %ee = |Area(S) - Area(R)| / (Area(S) + Area(R)) * 100 RunHPLC->Result

Caption: Decision tree for selecting the optimal chromatographic method based on solubility and detection requirements.

Calculation of Enantiomeric Excess (ee)

Once the peaks are integrated, the ee is calculated using the area normalization method.



Where:

  • 
     = Peak area of the (S)-enantiomer.
    
  • 
     = Peak area of the (R)-enantiomer (impurity).
    

Self-Validation Step: To ensure the method is valid, always calculate the Resolution (


)  between the two peaks.


Requirement:

for baseline separation. If

, lower the flow rate or reduce the Ethanol % in Method A.

References

  • Liquid Chromatographic Separation and Thermodynamic Investigation of Mirabegron Enantiomers on a Chiralpak AY-H Column. Source: Oxford Academic (Journal of Chromatographic Science) URL:[Link] Relevance: Establishes the Chiralpak AY-H method conditions (Hexane/EtOH/DEA) for the parent drug, directly applicable to the intermediate.

  • Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates the Polar Organic Mode (Method B) using Chiral CD-Ph for this class of compounds.

  • Chiral Resolution of 2-Amino-1-Phenylethanol Derivatives. Source: Taylor & Francis Online URL:[Link] Relevance: Provides background on the synthesis and classical resolution of the core phenylethanolamine moiety.

Sources

Validated analytical methods for Mirabegron impurities including (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of validated analytical architectures for Mirabegron impurity profiling, with a specific focus on the chiral process impurity (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol (hereafter referred to as the (S)-Amine Intermediate ).

Strategic Overview: The Stereochemical Challenge

Mirabegron is a


-adrenergic agonist containing a single chiral center at the 

-hydroxyl position. The active pharmaceutical ingredient (API) is the (R)-enantiomer .

The specific impurity (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol represents the (S)-enantiomer of the key intermediate . Its presence implies either:

  • Enantiomeric Impurity in Starting Material: Use of non-pure (R)-starting material.

  • Chiral Inversion: Process-induced racemization during the coupling or reduction steps.

Analytical Criticality: Standard C18 (Achiral) Reversed-Phase HPLC cannot distinguish the (S)-Amine Intermediate from the required (R)-Amine Intermediate. Therefore, a dual-method strategy is required:

  • Method A (Chiral LC): To quantify the specific (S)-enantiomer (Enantiomeric Purity).

  • Method B (UPLC/RP-HPLC): To quantify the total intermediate levels relative to the API (Chemical Purity).

Comparative Method Analysis

Method A: Chiral HPLC (Cyclodextrin-Based)

Best for: Specific quantitation of (S)-enantiomers (Intermediate or API).

Recent validation studies (2024-2025) indicate that Phenylcarbamate-


-Cyclodextrin (Chiral CD-Ph)  columns offer superior selectivity over traditional polysaccharide columns (e.g., Amylose/Cellulose) for this specific phenyl-amino structure. The separation is driven by inclusion complexation and hydrogen bonding.
  • Mechanism: The phenyl group of the impurity enters the hydrophobic cyclodextrin cavity, while the carbamate groups provide steric and H-bond discrimination between the (S) and (R) configurations.

  • Advantages: High resolution (

    
    ), compatibility with polar organic modes (shorter run times).[1]
    
  • Limitations: Higher column cost, sensitivity to pH changes.

Method B: UHPLC (C18 / Phenyl-Hexyl)

Best for: High-throughput screening of total impurities (Process Intermediates, Degradants).

For general purity, a C18 or Phenyl-Hexyl stationary phase is standard. The Phenyl-Hexyl phase is particularly effective for Mirabegron due to


 interactions with the drug's multiple aromatic rings, offering better peak shape than standard C18.
  • Mechanism: Hydrophobic partitioning +

    
     stacking.
    
  • Advantages: Robust, cheap, separates the Amine Intermediate (MW ~256) from Mirabegron (MW ~396) based on hydrophobicity.

  • Limitations: Blind to chirality. The (S)-Amine and (R)-Amine co-elute as a single peak.

Data Summary: Performance Metrics
FeatureMethod A: Chiral HPLC (CD-Ph)Method B: UHPLC (Phenyl-Hexyl)
Target Analyte (S)-Amine Intermediate (vs (R))Total Amine Intermediate (vs API)
Stationary Phase Phenylcarbamate-

-CD
Phenyl-Hexyl (1.7 µm)
Separation Mode Polar Organic / Reversed PhaseGradient Reversed Phase
Resolution (

)
> 1.9 (Enantiomeric)> 5.0 (Impurity vs API)
LOD ~0.05 µg/mL~0.01 µg/mL
Run Time 10 - 15 mins< 5 mins
Selectivity StereospecificChemoselective

Detailed Experimental Protocols

Protocol A: Chiral Quantification of (S)-Impurity

Based on validated Cyclodextrin-based methodologies.[2]

1. Chromatographic Conditions:

  • Column: Chiral CD-Ph (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Water : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2]

    • Note: DEA is critical for peak shape of the amine.

  • Flow Rate: 0.8 mL/min.[1][2]

  • Temperature: 40°C (Higher temp improves mass transfer in CD columns).

  • Detection: UV at 254 nm.[3][4]

  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Stock: Dissolve (S)-Amine Intermediate reference standard in Methanol (1 mg/mL).

  • System Suitability: Prepare a mixture of (R)-Intermediate and (S)-Intermediate (1:1).

  • Acceptance Criteria: Resolution (

    
    ) between (S) and (R) peaks > 1.5.
    

3. Execution Logic:

  • The (S)-isomer typically elutes before the (R)-isomer on this specific phase (check specific column batch CoA).

  • Calculate % (S)-Impurity using Area Normalization or External Standard method.

Protocol B: High-Throughput Impurity Profiling (UHPLC)

For routine batch release and total intermediate quantification.

1. Chromatographic Conditions:

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0 with Ammonium Hydroxide).

    • Note: High pH exploits the basicity of Mirabegron for better retention/shape on CSH particles.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 250 nm.

2. System Suitability:

  • Tailing Factor: NMT 1.5 for Mirabegron.

  • Resolution: NLT 2.0 between Amine Intermediate and Mirabegron.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on the analytical objective (Chiral vs. Chemical purity).

Mirabegron_Analysis Sample Mirabegron API / Intermediate Sample Objective Define Analytical Objective Sample->Objective Chem_Purity Chemical Purity (Total Impurities) Objective->Chem_Purity Routine QC Chiral_Purity Stereochemical Purity ((S)-Isomer Detection) Objective->Chiral_Purity Process Control / Specification Method_B Method B: UHPLC (Phenyl-Hexyl / C18) Chem_Purity->Method_B Method_A Method A: Chiral LC (Chiral CD-Ph) Chiral_Purity->Method_A Result_B Quantify Total Amine Intermediate Method_B->Result_B Result_A Quantify Specific (S)-Enantiomer Method_A->Result_A Result_B->Result_A If Total > Limit, Check Chirality

Caption: Decision matrix for separating total process intermediates (Method B) vs. specific chiral impurities (Method A).

References

  • Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns. ResearchGate/Journal of Separation Science. Validated method using Chiral CD-Ph for S-mirabegron determination.[1][2]

  • Liquid Chromatographic Separation and Thermodynamic Investigation of Mirabegron Enantiomers. Oxford Academic / Journal of Chromatographic Science. Validation of Chiralpak AY-H method.

  • RP-HPLC Method Development and Validation for Potential Impurities of Mirabegron. American Journal of Pharmacy and Health Research. Standard achiral protocols for process impurities.

  • Mirabegron Impurity Standards (Pharmaffiliates). Reference for CAS 1624261-01-3 ((S)-2-((4-Aminophenethyl)amino)-1-phenylethanol).[5][6] [6]

Sources

Strategic Selection of Reference Standards for (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol Purity Testing Content Type: Technical Comparison Guide & Validation Protocol

A Technical Guide for Controlling Enantiomeric Impurities in Mirabegron Development

Executive Summary: The Chiral Challenge

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol (CAS: 1624261-01-3) is the enantiomeric impurity (or distomer) of a critical intermediate used in the synthesis of Mirabegron (a


-adrenergic agonist).[1] Because Mirabegron is a chiral drug (specifically the R-enantiomer), the presence of this S-isomer intermediate directly threatens the enantiomeric purity of the final API.

Unlike generic impurities, this compound possesses identical physicochemical properties to the target intermediate in achiral environments. Therefore, the selection of a reference standard is not just about chemical purity—it is about stereochemical integrity . This guide compares available reference standard options and provides a self-validating protocol for their qualification.

Comparative Analysis of Reference Standard Options

In the absence of a specific USP/EP monograph for this isolated enantiomeric impurity, researchers face a "Make vs. Buy" decision. The following table objectively compares the three primary tiers of reference materials available.

Table 1: Reference Standard Performance Matrix
FeatureOption A: ISO 17034 CRM Option B: Secondary Standard (In-House) Option C: Research Grade Chemical
Source Specialized Impurity Vendors (e.g., LGC, Toronto Research Chemicals)Synthesized In-House / Purified from ProcessGeneral Chemical Suppliers (e.g., Alibaba, non-pharma vendors)
Traceability High: NIST/BIPM traceable via qNMR.Medium: Qualified against Option A or Primary Standard.Low/None: Often only HPLC Area %.
Chiral Purity > 99.5% ee (Certified)Variable (Requires chiral resolution steps).Unknown or "racemic mixture" risk.
Water/Solvent Quantified (KF + GC-HS).Measured batch-to-batch.Often ignored (High risk of potency error).
Stability Long-term stability data provided.Requires concurrent stability studies.Unknown.
Cost High ($500 - $1,500 / 10mg)High initial labor; Low recurring cost.Low (<$100 / g)
Risk Profile Low: Defensible in regulatory filings.Medium: Depends on internal SOP rigor.Critical: Unsuitable for GMP release testing.

Expert Insight: For early-stage R&D, Option C is tempting but dangerous. If the "Research Grade" material is actually racemic (50:50 mix) but labeled as (S), your method development for chiral separation will be fundamentally flawed. Recommendation: Use Option A for Method Validation and Option B for routine QC, qualified against Option A.

Visualizing the Qualification Workflow

To ensure scientific integrity, reference standards must undergo a rigorous qualification process. The following diagram illustrates the decision logic for qualifying a secondary standard for this chiral impurity.

ReferenceStandardWorkflow Start Acquire Candidate Material ((S)-Isomer Intermediate) ID_Check Structure Confirmation (1H-NMR, MS, IR) Start->ID_Check Chiral_Check Chiral Purity Assessment (Chiral HPLC/SFC) ID_Check->Chiral_Check Decision_Racemic Is it Racemic? Chiral_Check->Decision_Racemic Purification Chiral Resolution (Prep-HPLC) Decision_Racemic->Purification Partial (<95% S-form) Potency Potency Assignment (Mass Balance or qNMR) Decision_Racemic->Potency No (>95% S-form) Reject REJECT / Downgrade to System Suitability Mix Decision_Racemic->Reject Yes (50:50) Purification->Chiral_Check Final_CoA Generate CoA (Purity, Potency, Water, Solvents) Potency->Final_CoA

Figure 1: Qualification logic for (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol reference standards. Note the critical checkpoint for stereochemical purity.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating . This means they include internal checks (system suitability) that fail the run if the data is unreliable.

Protocol A: Chiral Purity Assessment (HPLC)

Objective: To distinguish the (S)-impurity from the (R)-target and quantify the Enantiomeric Excess (ee).

Method Parameters:

  • Column: Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

    • Note: The amine modifier is critical to suppress peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Validation Steps (The "Trust" Factor):

  • Resolution Check: Inject a racemic mixture (create by mixing (R) and (S) standards 1:1).

    • Requirement: Resolution (

      
      ) between enantiomers must be > 2.0.
      
  • Sensitivity Check: Inject the (S)-standard at 0.05% concentration relative to the target concentration.

    • Requirement: S/N ratio > 10.[1]

Protocol B: Absolute Potency Assignment via qNMR

Objective: To assign a purity value (%) without relying on a chromatographic reference. This is the "Gold Standard" for primary characterization.

Methodology:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals with the analyte.

  • Solvent: DMSO-

    
     (to ensure full solubility of the amino alcohol).
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60 seconds).
    • Scans: 32 or 64.

  • Calculation:

    
    [2]
    
    • Where

      
      =Integral, 
      
      
      
      =Number of protons,
      
      
      =Molar mass,
      
      
      =Weight,
      
      
      =Purity.

Critical Quality Attributes (Data Summary)

When reviewing a Certificate of Analysis (CoA) for this standard, compare the data against these benchmarks to ensure suitability for pharmaceutical release testing.

Table 2: Acceptance Criteria for Reference Standards
TestMethodAcceptance Criteria (Secondary Std)
Appearance VisualWhite to off-white solid
Identification 1H-NMR / IRConforms to structure
Chiral Purity Chiral HPLC

(S)-isomer
Chemical Purity RP-HPLC

Water Content Karl Fischer (KF)Report Value (Typically < 1.0%)
Residual Solvents GC-HS< ICH Q3C Limits
Assay (Potency) Mass Balance / qNMR

Scientific Rationale & Causality

Why focus so heavily on the chiral separation? The biological activity of Mirabegron is stereospecific. The (S)-isomer of the intermediate leads to the (S)-isomer of the API. Regulatory bodies (FDA/EMA) require strict control of enantiomeric impurities, often setting limits as low as 0.15% (ICH Q3A). If your reference standard is only 90% enantiomerically pure, your quantitation of the impurity in the final drug product will be underestimated by 10% , potentially allowing a sub-standard batch to be released. This demonstrates the direct causality between reference standard quality and patient safety.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • European Pharmacopoeia (Ph.[3] Eur.). Mirabegron Monograph 2933. (Provides context on related impurities). [Link]

  • PubChem. (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol Compound Summary.[Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Basis for qNMR Protocol). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol CAS: 1624261-01-3 (Specific to (S)-enantiomer) | Related CAS: 391901-45-4 ((R)-enantiomer parent)[1]

Part 1: Emergency Safety Card (Immediate Action)

Critical Parameter Directive
Hazard Banding OEB 4 (High Potency) . Treat as a suspected reproductive toxicant and specific target organ toxicant.[1]
Primary Risks H301 (Toxic if swallowed), H361 (Suspected reproductive toxicity), H317 (Skin sensitizer).[1]
Immediate First Aid Inhalation: Remove to fresh air; 100% oxygen if breathing is difficult.[1] Skin: Wash with soap/water for 15 min.[1][2] Eyes: Rinse for 15 min; do not rub.[1]
Spill Response Do NOT sweep. Dampen with PEG-400 or water mist to prevent dust generation.[1] Wipe with HEPA vacuum or wet chem-wipes.[1]
Fire Hazard Emits toxic NOx fumes.[1][3] Use dry chemical, CO2, or alcohol-resistant foam.[1][3]

Part 2: Scientific Integrity & Risk Assessment

The "Chiral Mirror" Hazard Principle

While the (R)-enantiomer (Mirabegron intermediate) is widely documented, you are handling the (S)-enantiomer .[1] In safety pharmacology, we apply the Precautionary Principle of Chiral Homology : unless specific toxicological data proves the (S)-enantiomer is inert, it must be handled with the same rigor as its bioactive antipode.[1]

  • Mechanism of Action: This molecule contains a phenylethanolamine core, a structural motif classic to

    
    -adrenergic agonists.[1]
    
  • Toxicological Inference:

    • Cardiovascular Risk:

      
      -agonists can induce tachycardia and palpitations.[1]
      
    • Reproductive Risk (H361): Validated data from the (R)-isomer indicates potential fetal harm; the (S)-isomer must be contained to prevent teratogenic exposure.[1]

    • Sensitization (H317): The aniline moiety (4-aminophenethyl) is a known structural alert for skin sensitization.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This is not a generic list. Select your PPE tier based on the Total Mass Handled (TMH) per session.[1]

PPE Selection Logic

PPE_Logic Start Start: Define Mass Handled SmallScale < 10 mg (Stock Prep) Start->SmallScale MediumScale 10 mg - 1 g (Synthesis/Purification) Start->MediumScale LargeScale > 1 g (Bulk Handling) Start->LargeScale Tier1 TIER 1: Standard Barrier • Nitrile Gloves (Double) • Lab Coat • Safety Glasses • Fume Hood Required SmallScale->Tier1 Low Dust Risk Tier2 TIER 2: Enhanced Respiratory • Double Nitrile (0.11mm min) • Tyvek Sleeves • N95/P100 Respirator • Static-Dissipative Coat MediumScale->Tier2 Moderate Dust Risk Tier3 TIER 3: Full Containment • PAPR (Powered Air) • Tyvek Coverall • Double High-Breakthrough Gloves • Glovebox/Isolator Preferred LargeScale->Tier3 High Dust/Aerosol Risk

Figure 1: Decision logic for PPE selection based on operational scale.[1]

Glove Permeation Data (Estimated)

Based on structural analogs (Aniline derivatives and Phenylethanolamines):

Glove MaterialThickness (mm)Breakthrough Time (min)Recommendation
Nitrile (Disposable) 0.11> 30Standard Use. Change every 30 mins or immediately upon splash.[1]
Nitrile (Extended) 0.20> 120Required for >100mg handling.
Latex N/A< 10DO NOT USE. Poor resistance to aromatic amines.[1]
Laminate (Silver Shield) 0.07> 480Emergency/Spill Cleanup Only.

Part 4: Operational Protocols

Weighing & Transfer (The "Static Trap")

This powder is likely electrostatic.[1] Static discharge can cause powder scattering, leading to invisible surface contamination.[1]

  • Engineering Control: Work strictly within a certified Chemical Fume Hood or Powder Containment Hood.[1]

  • Anti-Static Measure: Use an ionizing bar or wipe the spatula/weighing boat with an anti-static cloth before use.[1]

  • The "Wet Transfer" Method:

    • Tare the vial containing the solvent (e.g., DMSO) first.[1]

    • Add the solid directly to the solvent vial.[1]

    • Why? This eliminates the step of transferring dry powder from a boat to a flask, reducing airborne dust by 90%.[1]

Solubilization Strategy
  • Primary Solvent: DMSO (Dimethyl sulfoxide) or Methanol.[1]

  • Solubility: Sparingly soluble in water; soluble in organic polar solvents.[1]

  • Protocol:

    • Add solvent.[1]

    • Vortex in short bursts (5 seconds).

    • Sonicate if dissolution is incomplete.[1] Note: Sonicate only within the fume hood to contain aerosols.[1]

Part 5: Waste Disposal & Deactivation

Do not pour down the drain. This compound is an aquatic toxin and bioactive agent.[1]

Waste StreamDescriptionDisposal Action
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Double-bag in heavy-duty polyethylene (6 mil).[1] Label "TOXIC SOLIDS".[1] Incinerate.
Liquid Waste Mother liquors, HPLC waste.[1]Collect in "High Hazard Organic" carboy.[1] Do not mix with oxidizers (Nitric acid) due to amine incompatibility.[1]
Glassware Vials, flasks.[1]Triple Rinse: 1x Methanol, 1x Acetone, 1x Water.[1] Collect all rinses as liquid waste.[1]

Part 6: Emergency Response Workflow

Spill_Response Event Spill Detected Assess Assess State: Solid vs. Solution Event->Assess Solid Solid Powder Assess->Solid Liquid Liquid/Solution Assess->Liquid WetDown 1. Cover with wet paper towel (Prevent Dust) Solid->WetDown Scoop 2. Scoop into jar WetDown->Scoop Clean 3. Wash surface with 10% Bleach or Detergent Scoop->Clean Absorb 1. Absorb with Vermiculite or Chem-Pads Liquid->Absorb Absorb->Clean Dispose 4. Label as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response workflow minimizing aerosol generation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52953008, 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Mirabegron (Related Intermediate Data).[1] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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